molecular formula C8H7N3O B1612216 2-Aminoquinazolin-6-ol CAS No. 2656-52-2

2-Aminoquinazolin-6-ol

Cat. No.: B1612216
CAS No.: 2656-52-2
M. Wt: 161.16 g/mol
InChI Key: PXJMIQUIFRKWDL-UHFFFAOYSA-N
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Description

2-Aminoquinazolin-6-ol is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminoquinazolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoquinazolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMIQUIFRKWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616595
Record name 2-Aminoquinazolin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2656-52-2
Record name 2-Aminoquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Aminoquinazolin-6-ol: Structure, Properties, and Therapeutic Potential

The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and versatile substitution patterns allow it to serve as a scaffold for a vast array of biologically active molecules.[2] Derivatives of quinazoline have been successfully developed into therapeutic agents across multiple disease areas, including oncology (e.g., Gefitinib, an EGFR kinase inhibitor), infectious diseases, and inflammation.[3][4][5] The 2-aminoquinazoline moiety, in particular, is a recurring motif in compounds designed to interact with key biological targets.[3]

This technical guide focuses on a specific, yet under-researched, member of this family: 2-Aminoquinazolin-6-ol . While extensive literature exists for its close analogs, particularly the 2-aminoquinazolin-4(3H)-ones, specific experimental data for 2-Aminoquinazolin-6-ol remains sparse.[6] This document aims to consolidate the known information, provide expert insights based on the established chemistry and biology of the quinazoline class, and present detailed, actionable protocols for its synthesis and characterization. By synthesizing data from closely related compounds, we can build a robust profile of 2-Aminoquinazolin-6-ol, highlighting its potential for researchers, scientists, and drug development professionals.

PART 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics and solubility in experimental assays to absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Core Structural and Chemical Identifiers

2-Aminoquinazolin-6-ol is characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 6-position of the quinazoline ring. These functional groups are critical to its chemical reactivity and potential biological interactions, offering sites for hydrogen bonding and further chemical modification.

PropertyValueSource(s)
IUPAC Name 2-aminoquinazolin-6-ol[7]
CAS Number 2656-52-2[7]
Molecular Formula C₈H₇N₃O[7]
Molecular Weight 161.16 g/mol [7]
Exact Mass 161.059 g/mol [7]
SMILES C1=CC2=C(C=C1O)C(=NC=N2)NN/A
InChIKey PXJMIQUIFRKWDL-UHFFFAOYSA-N[7]
Synonyms 2-amino-6-quinazolinol; 2-azanylquinazolin-6-ol; 6-Quinazolinol, 2-amino-; 2-amino-6-hydroxy-quinazoline[7]
Physicochemical Characteristics: An Expert-Informed Perspective
PropertyPredicted/Comparative ValueSignificance in Drug DiscoverySource(s) (for related compounds)
Melting Point (°C) Not availableA key indicator of purity and lattice energy. A sharp melting range suggests high purity.[8]
Boiling Point (°C) Not availableIndicates volatility; generally high for heterocyclic solids.[8]
LogP (Octanol-Water Partition Coefficient) ~0.8 - 1.3Measures lipophilicity. A low LogP suggests higher aqueous solubility, which is often desirable for oral bioavailability. A value in this range indicates a relatively polar compound.[7],[9],[10]
Aqueous Solubility Moderately solubleInfluenced by LogP and pKa. The presence of polar -NH₂ and -OH groups, which can ionize, suggests moderate solubility in aqueous media, particularly at acidic or basic pH.[11]
pKa (most basic) ~3.0 - 4.5The pyrimidine ring nitrogens are weakly basic. This value is critical for understanding the compound's charge state at physiological pH (7.4), which affects receptor binding, solubility, and membrane permeability.[9] (for Quinazolin-2-amine)
pKa (most acidic) ~8.0 - 9.5The phenolic hydroxyl group is weakly acidic. At pH values above its pKa, the compound will be deprotonated to a phenoxide, increasing its aqueous solubility.N/A

PART 2: Spectroscopic Characterization

While a definitive, published spectrum for 2-Aminoquinazolin-6-ol is elusive, its spectral characteristics can be confidently predicted based on extensive data from its analogs.[12][13][14] Spectroscopic analysis is non-negotiable for structure verification and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the benzene ring will appear as a set of doublets and a doublet of doublets, with chemical shifts influenced by the electron-donating effects of the -OH and -NH₂ groups. A broad singlet for the -NH₂ protons (typically between δ 5.0-7.0 ppm) and a sharp singlet for the phenolic -OH proton (typically > δ 9.0 ppm) would be anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals for the carbon atoms. The carbons bearing the amino and hydroxyl groups (C2 and C6) will be significantly shifted. The C4 and C8a carbons, adjacent to the pyrimidine nitrogens, will also show characteristic downfield shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and a broad O-H stretching band for the phenol group (around 3200-3600 cm⁻¹). C=N and C=C stretching vibrations within the aromatic rings would appear in the 1500-1650 cm⁻¹ region.

  • HRMS (High-Resolution Mass Spectrometry): Using an ionization technique like ESI (Electrospray Ionization), HRMS should show a prominent [M+H]⁺ ion with an m/z value corresponding to the exact mass of the protonated molecule (C₈H₈N₃O⁺), confirming its elemental composition with high precision.[12]

PART 3: Synthesis and Chemical Reactivity

The construction of the 2-aminoquinazoline scaffold is well-documented, providing a clear blueprint for the synthesis of 2-Aminoquinazolin-6-ol.[3][15] A highly efficient and robust method involves the cyclization of an appropriately substituted benzonitrile with a source of the N-C-N fragment, such as cyanamide or its derivatives.

Proposed Synthetic Workflow

The most logical and field-proven approach begins with a commercially available and correctly substituted precursor, 2-amino-5-hydroxybenzonitrile . This starting material contains the necessary functionalities in the correct orientation for direct cyclization.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Aromatization & Tautomerization cluster_2 Purification A 2-Amino-5-hydroxybenzonitrile D Reaction Intermediate A->D Reacts with B Cyanamide (H2NCN) B->D C Acid Catalyst (e.g., HCl) High-Temperature Solvent (e.g., Dioxane) C->D Mediates E 2,4-Diamino-6-hydroxyquinazoline (Initial cyclized product) D->E Intramolecular Cyclization F 2-Aminoquinazolin-6-ol (Final Product) E->F Tautomerization & Workup G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure 2-Aminoquinazolin-6-ol H->I

Caption: Proposed synthesis workflow for 2-Aminoquinazolin-6-ol.

Detailed Experimental Protocol (Prophetic)

This protocol is a self-validating system based on established methodologies for analogous syntheses.[3][15] Each step is designed for high yield and purity.

Objective: To synthesize 2-Aminoquinazolin-6-ol from 2-amino-5-hydroxybenzonitrile.

Materials:

  • 2-Amino-5-hydroxybenzonitrile (1.0 eq)

  • Cyanamide (1.5 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 1,4-Dioxane (anhydrous)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzonitrile (1.0 eq) and cyanamide (1.5 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask to create a slurry. Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) dropwise while stirring.

    • Causality: The acid protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by cyanamide, initiating the cyclization cascade. Dioxane is used as a high-boiling, inert solvent suitable for this type of condensation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3).

    • Trustworthiness: The disappearance of the starting material spot on the TLC plate provides a reliable checkpoint for reaction completion.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and then a small amount of cold ethanol to remove residual salts and impurities.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) or by silica gel column chromatography to yield pure 2-Aminoquinazolin-6-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy. Determine the melting point to assess purity.

PART 4: Biological Activity and Therapeutic Potential

While 2-Aminoquinazolin-6-ol has not been extensively studied itself, the overwhelming evidence from its analogs strongly suggests it is a molecule of significant biological interest. The 2-aminoquinazoline scaffold is a known "hinge-binder," capable of interacting with the ATP-binding pocket of many protein kinases.[16]

Established Activities of the 2-Aminoquinazoline Scaffold
  • Anticancer: Numerous 2-aminoquinazoline derivatives are potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are overactive in many cancers.[13][17] They function by competing with ATP, thereby blocking the downstream signaling pathways that drive cell proliferation and survival.[5]

  • Antiviral: The scaffold has shown potent inhibitory activity against a range of viruses, including SARS-CoV-2 and MERS-CoV.[12][18] The precise mechanism is often under investigation but may involve interference with viral replication machinery.

  • Antibacterial: Derivatives have been identified with sub-micromolar efficacy against multi-drug resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), making them promising leads for new antibiotics.[16][19]

Postulated Mechanism of Action: Kinase Inhibition

Based on its structure, a primary hypothesized mechanism of action for 2-Aminoquinazolin-6-ol is the inhibition of protein kinases. The N1 and the 2-amino group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a pattern observed in many approved kinase inhibitors. The 6-hydroxyl group provides an additional point for interaction or a site for metabolic modification.

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR P Phosphorylation EGFR->P Catalyzes ATP ATP ATP->EGFR Blocked Molecule 2-Aminoquinazolin-6-ol Molecule->EGFR Binds to ATP Pocket Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Postulated mechanism of kinase inhibition by 2-Aminoquinazolin-6-ol.

This competitive inhibition blocks the phosphorylation of downstream substrates, thereby halting the signaling cascade that leads to pathological cell growth. The specific kinases that 2-Aminoquinazolin-6-ol may inhibit would need to be determined through comprehensive screening assays.

Conclusion

2-Aminoquinazolin-6-ol stands as a molecule of high potential, grounded in the rich and validated history of the quinazoline scaffold in medicinal chemistry. While direct experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and biological investigation. By leveraging established chemical principles and drawing parallels from closely related, highly active compounds, we can confidently propose that 2-Aminoquinazolin-6-ol is a valuable building block for the development of novel therapeutics, particularly in the realms of oncology and infectious disease. The protocols and insights presented herein offer a solid foundation for researchers to unlock the full potential of this promising chemical entity.

References

  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. Available at: [Link]

  • ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. Retrieved from [Link]

  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). Quinazolin-2-amine. Retrieved from [Link]

  • Xie, L., et al. (2016). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3245-3255. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 21(11), 1479. Available at: [Link]

  • Chien, T. C., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(10), 1447. Available at: [Link]

  • Gummadi, S., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. ACS Combinatorial Science, 19(5), 328-334. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6549. Available at: [Link]

  • Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Pharmaceuticals, 16(5), 724. Available at: [Link]

  • Reddy, T. S., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Heterocycles, 71(1), 39-52. Available at: [Link]

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  • Shi, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1059. Available at: [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one. Retrieved from [Link]

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  • Eweas, A. F., et al. (2025). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics. Available at: [Link]

  • Park, J. E., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127324. Available at: [Link]

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Sources

Spectroscopic Profiling of 2-Aminoquinazolin-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-Aminoquinazolin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide will leverage data from structurally related analogs to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The subject of this guide, 2-Aminoquinazolin-6-ol, incorporates key functional groups—an amino group at the 2-position and a hydroxyl group at the 6-position—that are expected to significantly influence its chemical reactivity and biological interactions. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships in research and development settings.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 2-Aminoquinazolin-6-ol is presented below. The presence of both electron-donating groups (amino and hydroxyl) on the quinazoline core is anticipated to modulate the electronic environment of the aromatic system, which will be reflected in its spectroscopic data.

Caption: Chemical structure of 2-Aminoquinazolin-6-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The following sections predict the 1H and 13C NMR spectra of 2-Aminoquinazolin-6-ol based on the analysis of related quinazoline derivatives.

1H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. For 2-Aminoquinazolin-6-ol, the key resonances are anticipated in the aromatic and amine/hydroxyl regions.

Table 1: Predicted 1H NMR Chemical Shifts for 2-Aminoquinazolin-6-ol in DMSO-d6

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale/Comparison
H-4~8.0-8.2s-The proton at C4 is typically a singlet and appears downfield due to the influence of the adjacent nitrogen atoms.
H-5~7.5-7.7d~8.0-9.0This proton is part of the benzenoid ring and will show coupling to H-7.
H-7~7.0-7.2ddJ7,8 = ~8.0-9.0, J7,5 = ~2.0-3.0This proton will be a doublet of doublets due to coupling with H-8 and a smaller meta-coupling to H-5.
H-8~7.3-7.5d~8.0-9.0Coupled to H-7, this proton will appear as a doublet.
-NH2~6.5-7.5br s-The chemical shift of the amino protons can vary and the peak is often broad due to exchange.
-OH~9.0-10.0br s-The phenolic proton is acidic and its resonance is typically a broad singlet, the position of which is concentration and temperature dependent.

Rationale is based on spectral data for various quinazoline derivatives, where aromatic protons typically resonate between 7.0 and 8.5 ppm. The exact positions are influenced by the electronic effects of the substituents.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 2-Aminoquinazolin-6-ol in DMSO-d6

CarbonPredicted Chemical Shift (δ, ppm)Rationale/Comparison
C-2~160-162The carbon bearing the amino group is significantly deshielded.
C-4~145-148This carbon is part of the pyrimidine ring and adjacent to a nitrogen atom.
C-4a~120-125Aromatic bridgehead carbon.
C-5~115-120Shielded by the ortho hydroxyl group.
C-6~150-155Deshielded due to the attached oxygen atom.
C-7~110-115Aromatic carbon.
C-8~125-130Aromatic carbon.
C-8a~148-152Bridgehead carbon adjacent to a nitrogen atom.

The predicted chemical shifts are based on the known effects of amino and hydroxyl substituents on aromatic rings and data from related quinazolinone structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Aminoquinazolin-6-ol is expected to show characteristic absorption bands for the N-H, O-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for 2-Aminoquinazolin-6-ol

Functional GroupPredicted Wavenumber (cm-1)IntensityRationale/Comparison
O-H stretch (phenol)3200-3600Strong, broadCharacteristic of a hydroxyl group involved in hydrogen bonding.
N-H stretch (amine)3300-3500Medium, sharp (doublet)Typical for a primary amine.
C-H stretch (aromatic)3000-3100MediumCharacteristic of C-H bonds in an aromatic ring.
C=N stretch1620-1640StrongIndicative of the quinazoline ring system.
C=C stretch (aromatic)1450-1600Medium to strongMultiple bands are expected for the aromatic ring.
C-O stretch (phenol)1200-1260StrongCharacteristic of the carbon-oxygen bond in a phenol.

These predictions are based on established IR correlation tables and data from similar aromatic and heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Aminoquinazolin-6-ol (C8H7N3O), the expected molecular weight is approximately 161.16 g/mol .[2]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 161. Common fragmentation pathways for quinazolines involve the loss of small neutral molecules such as HCN or CO, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

Synthesis of 2-Aminoquinazolin-6-ol

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-Aminoquinazolin-6-ol.

Experimental Protocol (Representative):

  • Reaction Setup: To a solution of 2-amino-5-hydroxybenzoic acid in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of cyanamide.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure 2-Aminoquinazolin-6-ol.

This proposed synthesis is a modification of known procedures for the preparation of 2-aminoquinazoline derivatives.[3]

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the standard procedures for obtaining the spectroscopic data discussed in this guide.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve sample in deuterated solvent (e.g., DMSO-d6) for NMR D 1H and 13C NMR Spectra Acquisition A->D B Prepare KBr pellet or nujol mull for IR E FT-IR Spectrum Acquisition B->E C Dissolve sample in suitable solvent (e.g., Methanol) for MS F Mass Spectrum Acquisition (EI or ESI) C->F G Chemical Shift and Coupling Constant Analysis D->G H Functional Group Identification E->H I Molecular Ion and Fragmentation Pattern Analysis F->I

Caption: A generalized experimental workflow for the spectroscopic characterization of 2-Aminoquinazolin-6-ol.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Aminoquinazolin-6-ol. By analyzing the spectral features of closely related quinazoline analogs, we have established a predictive framework for its 1H NMR, 13C NMR, IR, and mass spectra. This information is invaluable for researchers and drug development professionals working on the synthesis and characterization of novel quinazoline-based compounds. The provided synthetic strategy and experimental workflows offer practical guidance for the preparation and analysis of this and similar molecules.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). National Institutes of Health. Retrieved from [Link]

Sources

Discovery and history of quinazoline compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Sedative Hypnotics to Targeted Precision Oncology

Executive Summary: The Privileged Scaffold

The quinazoline heterocycle (benzo[d]pyrimidine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its capacity to mimic the purine ring of adenosine triphosphate (ATP) has made it the cornerstone of modern kinase inhibitor design, yet its utility spans over a century of diverse therapeutic applications.

This technical guide deconstructs the quinazoline moiety, tracing its evolution from the early synthesis by Peter Griess in 1869 to the rational design of fourth-generation EGFR inhibitors and PROTACs. We analyze the structure-activity relationships (SAR) that dictate its biological function and provide validated protocols for its synthesis and application.[1]

Historical Trajectory & Chemical Origins[3][4][5][6]

The history of quinazoline is a case study in the evolution of drug discovery methodologies—from serendipitous phenotypic screening to structure-based drug design (SBDD).

The Pre-Kinase Era (1869–1990)
  • 1869 (The Origin): Peter Griess first synthesized the quinazoline core via the reaction of cyanogens with anthranilic acid. While chemically novel, its biological potential remained dormant for decades.[1]

  • 1895 (Synthetic Utility): Stefan Niementowski developed the condensation of anthranilic acids with amides (Niementowski synthesis), providing the first scalable route to 4(3H)-quinazolinones.

  • 1951 (The Sedative Era): The synthesis of Methaqualone (Quaalude) in India marked the first major clinical success. It acted as a GABA_A receptor positive allosteric modulator. Though effective as a sedative-hypnotic, it was withdrawn in many markets due to high abuse potential.[2]

  • 1970s (Cardiovascular Control): The discovery of Prazosin revolutionized hypertension therapy.[1] Unlike non-selective alpha-blockers, Prazosin selectively antagonized

    
    -adrenergic receptors, minimizing tachycardia.[1] This established the quinazoline core as a viable scaffold for G-protein coupled receptor (GPCR) modulation.[1]
    
The Kinase Revolution (1990–Present)

The homology between the quinazoline core and the adenine ring of ATP catalyzed a paradigm shift. Researchers at AstraZeneca and OSI Pharmaceuticals recognized that 4-anilinoquinazolines could competitively inhibit the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Gefitinib (Iressa): The first EGFR tyrosine kinase inhibitor (TKI) approved for non-small cell lung cancer (NSCLC).[1]

  • Erlotinib (Tarceva): Optimized pharmacokinetics via side-chain modification.[1]

  • Lapatinib (Tykerb): A dual EGFR/HER2 inhibitor utilizing a bulky 4-anilino substituent to access a deep hydrophobic pocket (inactive conformation binder).[1]

Structural Biology & Mechanism of Action

To design effective quinazoline inhibitors, one must understand the molecular recognition events at the kinase hinge region.

The ATP-Mimicry Hypothesis

The 4-anilinoquinazoline scaffold binds within the ATP-binding cleft of the kinase domain.

  • N1 Interaction: The nitrogen at position 1 acts as a hydrogen bond acceptor, interacting with the backbone amide of Met793 (in EGFR).

  • N3 Interaction: A water-mediated hydrogen bond often bridges N3 to Thr790 (the gatekeeper residue).[1]

  • The 4-Anilino Moiety: This group projects into the hydrophobic pocket, providing selectivity. Substituents here (e.g., 3-chloro-4-fluoroaniline in Gefitinib) exploit specific hydrophobic interactions that ATP cannot.[1]

  • 6,7-Solubilizing Tails: The solvent-exposed region allows for the attachment of morpholine or ether chains (e.g., methoxyethoxy groups) to tune lipophilicity (LogP) and solubility without disrupting binding affinity.

Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the interruption of the RAS/RAF/MEK pathway by quinazoline inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Grb2/SOS Recruitment ATP ATP ATP->EGFR Phosphorylation (Activation) Quinazoline 4-Anilinoquinazoline (Inhibitor) Quinazoline->EGFR Competitive Inhibition (Blocks ATP) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Figure 1: Mechanism of competitive inhibition.[1] The quinazoline scaffold displaces ATP, preventing autophosphorylation and halting the downstream RAS/RAF proliferation cascade.

Technical Protocol: Synthesis of a Kinase Inhibitor Core

The synthesis of 4-anilinoquinazolines is a fundamental workflow in medicinal chemistry.[1] Below is a validated protocol for synthesizing a Gefitinib-like core.

Retrosynthetic Analysis

The most robust route involves the conversion of a quinazolinone to a chloro-quinazoline, followed by an S_NAr reaction with an aniline.

Pathway: Anthranilic Acid → Quinazolin-4(3H)-one → 4-Chloroquinazoline → 4-Anilinoquinazoline[1]

Step-by-Step Methodology

Phase 1: Cyclization to Quinazolinone (Niementowski Variation)

  • Reagents: 2-Amino-4,5-dimethoxybenzoic acid (1.0 eq), Formamide (5.0 eq), Ammonium acetate (1.1 eq).[1]

  • Procedure: Combine reagents in a round-bottom flask. Heat to 140°C for 4–6 hours.[1] The mixture will darken.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate. Filter, wash with water, and dry under vacuum.

  • Checkpoint: Verify formation of the bicyclic core via LC-MS (M+1 peak).

Phase 2: Chlorination (The Activation Step)

  • Reagents: 6,7-Dimethoxyquinazolin-4(3H)-one (Product from Phase 1), Thionyl Chloride (SOCl2) or Phosphorus Oxychloride (POCl3) (excess), DMF (catalytic drops).[1]

  • Safety: Perform in a fume hood; SO2 and HCl gas are evolved.[1]

  • Procedure: Reflux the quinazolinone in neat POCl3 with catalytic DMF for 2–3 hours until the solution becomes clear.

  • Workup: Evaporate excess POCl3 under reduced pressure. Aazeotrope with toluene to remove traces.

  • Critical Note: The 4-chloro intermediate is hydrolytically unstable.[1] Use immediately or store under inert gas at -20°C.

Phase 3: S_NAr Coupling (The Specificity Step)

  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA) as solvent.

  • Procedure: Suspend the chloro-quinazoline in IPA. Add the aniline. Reflux for 3–4 hours.[1]

  • Observation: The product often precipitates as the hydrochloride salt during the reaction.

  • Isolation: Cool to ambient temperature. Filter the solid. Wash with cold IPA and diethyl ether.

  • Yield: Typical yields for this step range from 75–90%.[1]

Synthesis_Workflow Step1 Anthranilic Acid + Formamide Step2 Quinazolinone (Cyclization) Step1->Step2 140°C, 6h Step3 4-Chloroquinazoline (Activation w/ POCl3) Step2->Step3 Reflux Step4 4-Anilinoquinazoline (S_NAr Coupling) Step3->Step4 Aniline, IPA, Reflux

Figure 2: Synthetic workflow for generating the 4-anilinoquinazoline pharmacophore.

Comparative Data: Key Quinazoline Drugs

The table below highlights how subtle structural changes dictate clinical indication.

DrugTargetKey Structural FeatureIndicationFDA Approval
Prazosin

-Adrenergic
Piperazine-furan moiety at C2Hypertension1976
Gefitinib EGFR (WT)Morpholine propoxy at C6NSCLC2003
Erlotinib EGFR (WT)Bis-methoxyethoxy chainsNSCLC, Pancreatic2004
Lapatinib EGFR / HER2Bulky benzyloxy-anilineBreast Cancer2007
Afatinib EGFR (T790M)Acrylamide (Covalent Warhead)NSCLC (Resistant)2013
Raltitrexed Thymidylate SynthaseThiophene-glutamate tailColorectal Cancer1998 (EU)

Future Outlook: PROTACs and Beyond

The quinazoline scaffold is now entering a new phase of utility in Targeted Protein Degradation (TPD) .

Proteolysis Targeting Chimeras (PROTACs)

Instead of merely inhibiting a kinase, PROTACs degrade it.[3]

  • Design: A quinazoline "warhead" (e.g., Gefitinib analog) is linked via a PEG chain to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

  • Mechanism: The molecule brings the EGFR protein into proximity with the E3 ligase, triggering ubiquitination and subsequent proteasomal degradation.

  • Advantage: This approach can overcome resistance mutations where simple inhibition is no longer effective, as the protein is destroyed rather than just blocked.

References

  • Griess, P. (1869).[1] "Ueber die Einwirkung von Cyan auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft.

  • Niementowski, S. (1895).[1][4] "Synthesen von Chinazolinverbindungen." Journal für Praktische Chemie.

  • Davey, M. J. (1980).[1] "Relevant features of the pharmacology of prazosin." Journal of Cardiovascular Pharmacology.

  • Barker, A. J., et al. (2001).[1] "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

  • Stamos, J., et al. (2002).[1] "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry.

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1] Cell.

  • Jackman, A. L., et al. (1991).[5] "ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo."[5] Cancer Research.[1]

Sources

Technical Guide: Biological Profiling of 2-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoquinazoline scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine ring system of ATP. This structural mimicry allows it to function as a potent competitive inhibitor of ATP-binding sites in various kinases (e.g., EGFR, VEGFR) and reductases (e.g., DHFR). Unlike the classic 4-anilinoquinazoline moiety found in first-generation EGFR inhibitors (e.g., Gefitinib), the introduction of an amino group at the C-2 position significantly alters the physicochemical profile—enhancing aqueous solubility and providing a novel vector for hydrogen bonding interactions within the solvent-exposed regions of the binding pocket.

This guide provides a technical deep-dive into the biological characterization of these derivatives, focusing on oncology (kinase inhibition) and infectious disease (antimicrobial efficacy), supported by validated experimental protocols and structure-activity relationship (SAR) analysis.

Chemical Architecture & SAR Analysis

The biological versatility of 2-aminoquinazoline stems from its modifiable positions. The SAR is strictly governed by the electronic and steric environment of the pyrimidine ring.

Key SAR Determinants
  • Position C-4 (The Warhead): Substitution here is critical for hydrophobic interaction with the ATP-binding pocket. An aniline moiety at C-4 is essential for EGFR inhibition, forming a key hydrogen bond with the hinge region (Met793).

  • Position C-2 (The Tuner): The amino group at C-2 acts as a solubility enhancer and a secondary binding vector.

    • Modulation: Substitution with hydrophilic groups (e.g., morpholine, piperazine) often improves pharmacokinetic (PK) profiles but may reduce potency if the group is too bulky.

    • Selectivity: 2-amino substitutions can shift selectivity from EGFR to VEGFR-2 by altering the molecule's orientation in the binding cleft.

  • Positions C-6/C-7 (The Solubilizers): Electron-donating groups (e.g., methoxy, ethoxy) at these positions enhance electron density on the ring, strengthening the N-1 acceptor capability for H-bonding.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-Aminoquinazoline Scaffold C4 C-4 Position (Hydrophobic Pocket) Core->C4 C2 C-2 Position (Solubility/Selectivity) Core->C2 C67 C-6/C-7 Positions (Electronic Tuning) Core->C67 Effect_C4 Primary Kinase Affinity (H-bond to Hinge) C4->Effect_C4 Effect_C2 Modulates PK Properties & Off-target Binding C2->Effect_C2 Effect_C67 Increases Ring Basicity (Solubilizing Groups) C67->Effect_C67

Figure 1: Strategic SAR map illustrating the functional role of substitutions at C-2, C-4, and C-6/7 positions.

Therapeutic Domain: Oncology (EGFR/VEGFR Inhibition)

Mechanism of Action

In non-small cell lung cancer (NSCLC), 2-aminoquinazoline derivatives function primarily as ATP-competitive inhibitors . They bind to the intracellular tyrosine kinase domain of EGFR. The N-1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (in EGFR), while the C-2 amino group can interact with solvent-front residues like Asp855 or Thr854 , depending on the specific derivative [1].

Key Data Summary

Recent studies highlight the efficacy of 2-chloro-4-anilino-quinazoline derivatives as dual inhibitors.[1]

Compound IDTargetIC50 (nM)Cell Line (Efficacy)Reference
Compound 8o EGFR / VEGFR-20.37 / 5.9H1975 (T790M mutant)[2]
Compound 6y EGFR (WT)5.06A549 (Lung Ca)[3]
Gefitinib (Ctrl) EGFR (WT)33.0A549[3]

Technical Insight: The introduction of a 2-amino group often results in a "U-shaped" binding conformation in the active site, which can be advantageous for overcoming steric clashes found in the T790M "gatekeeper" mutation.

Visualization: EGFR Signaling Blockade

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binding Phos Autophosphorylation (Tyr Residues) Receptor->Phos ATP Hydrolysis Inhibitor 2-Aminoquinazoline Derivative Inhibitor->Receptor  Competitive Inhibition   RAS RAS Activation Phos->RAS Signal Transduction RAF RAF RAS->RAF MEK MEK/ERK Pathway RAF->MEK Nucleus Nuclear Transcription (Cell Proliferation) MEK->Nucleus

Figure 2: Mechanism of Action showing the interception of ATP hydrolysis at the EGFR kinase domain.

Therapeutic Domain: Infectious Disease (Antimicrobial)

Mechanism of Action

In the context of antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), 2-aminoquinazolines often target Dihydrofolate Reductase (DHFR) . By inhibiting DHFR, these compounds block the synthesis of tetrahydrofolate, a cofactor essential for nucleotide biosynthesis, leading to bacterial cell death [4].

Lead Compound Profile
  • Compound 6y: A 2-(3,4-difluorobenzylamine) substituted quinazolinone.

  • Potency: MIC50 of 0.02 µM against MRSA USA300 (JE2 strain).

  • Selectivity Index: >800-fold selectivity for bacterial cells over HepG2 (human liver) cells, indicating a superior safety profile compared to standard antibiotics like Vancomycin in in vitro models [4].

Validated Experimental Protocols

Protocol A: Chemical Synthesis of 2-Amino-4-Anilinoquinazolines

Rationale: This pathway ensures high yield and regioselectivity for the C-2 and C-4 positions.

  • Starting Material: 2,4-Dichloroquinazoline.

  • Step 1 (C-4 Substitution):

    • Dissolve 2,4-dichloroquinazoline (1 eq) in isopropyl alcohol (IPA).

    • Add substituted aniline (1.1 eq).

    • Condition: Reflux at 85°C for 4 hours.

    • Workup: Filter the precipitate. The C-4 position is more reactive due to the electron-deficient nature of the pyrimidine ring, ensuring exclusive substitution at C-4 first.

  • Step 2 (C-2 Substitution):

    • Suspend the intermediate (2-chloro-4-anilinoquinazoline) in n-butanol.

    • Add the desired amine (e.g., morpholine, piperazine) (2.0 eq) and

      
       (base).
      
    • Condition: Reflux at 110°C for 12-16 hours (requires higher energy to displace the C-2 chlorine).

    • Purification: Column chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Rationale: To quantify the IC50 value of the synthesized derivative against the target protein.

  • Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (

    
    ), and test compounds (diluted in DMSO).
    
  • Reaction Setup:

    • Mix kinase buffer, substrate, and test compound in a 96-well plate.

    • Initiate reaction by adding ATP.

    • Incubation: 60 minutes at 30°C.

  • Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Rationale: Standard CLSI broth microdilution method to determine potency.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Add

    
     of inoculum to 96-well plates containing serial dilutions of the test compound (range: 64 to 0.125 
    
    
    
    ).
  • Controls:

    • Positive Control: Vancomycin.

    • Negative Control: DMSO (solvent) + Bacteria.

    • Sterility Control: Media only.

  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing no turbidity.

Visualization: Experimental Workflow

Workflow Start Start: 2,4-Dichloroquinazoline Step1 Step 1: C-4 Amination (Regioselective SNAr) Start->Step1 Inter Intermediate: 2-Chloro-4-anilinoquinazoline Step1->Inter Step2 Step 2: C-2 Amination (High Temp Reflux) Inter->Step2 Product Final Product: 2-Aminoquinazoline Derivative Step2->Product Assay Biological Evaluation (Kinase Assay / MIC) Product->Assay

Figure 3: Step-by-step synthetic and evaluation workflow for lead optimization.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC. Available at: [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. NIH. Available at: [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline Analogues. PMC. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of the 2-aminoquinazoline scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of the 2-aminoquinazoline scaffold.

Executive Summary

The 2-aminoquinazoline core represents a "privileged scaffold" in modern drug discovery, distinguished by its ability to mimic the purine ring system of ATP. While the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) has dominated the kinase inhibitor landscape, the 2-aminoquinazoline subclass offers distinct pharmacological advantages. By introducing a nitrogen substituent at the C2 position, medicinal chemists can fine-tune solubility, create novel hydrogen-bonding vectors, and access distinct chemical space for targets ranging from receptor tyrosine kinases (EGFR, VEGFR) to epigenetic modulators (G9a MT) and anti-infectives.

This guide dissects the SAR of this scaffold, providing a causal analysis of substitution patterns and a self-validating synthetic protocol for laboratory application.

Chemical Architecture & Electronic Properties

The quinazoline ring is a benzopyrimidine. In the 2-amino derivative, the exocyclic amine at C2 acts as a critical electron donor, pushing electron density into the pyrimidine ring.

  • H-Bonding Potential: The N1 and N3 nitrogens serve as H-bond acceptors, while the C2-amino group acts as a donor/acceptor depending on substitution. This "donor-acceptor-acceptor" motif is crucial for binding in the hinge region of kinase ATP pockets.

  • pKa Modulation: Unsubstituted quinazoline is weakly basic (pKa ~3.5). Introduction of a 2-amino group significantly increases basicity (pKa ~7.5), improving water solubility and lysosomal trapping—a key feature for oncology drugs.

Synthetic Masterclass: The Sequential SNAr Strategy

While various annulation methods exist (e.g., Cu-catalyzed cyclization), the Sequential Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloroquinazoline remains the industry "Gold Standard" for generating SAR libraries. This route allows for independent variation of the C4 and C2 positions.

Causality of the Protocol

The C4-chlorine is significantly more electrophilic than the C2-chlorine due to the inductive effect of the N3 nitrogen and the lack of electron donation from the fused benzene ring at that position. This reactivity difference allows for a controlled, temperature-dependent sequential displacement.

Validated Experimental Protocol

Objective: Synthesis of a N2,N4-disubstituted quinazoline library.

Step 1: C4-Displacement (The Kinetic Control)

  • Reagents: 2,4-Dichloroquinazoline (1.0 eq), Aniline derivative (R4-NH2, 1.05 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

  • Solvent: Isopropyl alcohol (iPrOH) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline in iPrOH at 0°C.

    • Add DIPEA followed by the aniline dropwise.

    • Stir at Room Temperature for 2-4 hours. Note: Heating here will cause premature C2 substitution.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The product usually precipitates.

    • Workup: Filter the solid, wash with cold iPrOH and Hexane. Yields typically >85%.

Step 2: C2-Displacement (The Thermodynamic Forcing)

  • Reagents: 2-Chloro-4-amino-intermediate (from Step 1), Aliphatic/Aromatic Amine (R2-NH2, 2-5 eq).

  • Solvent: n-Butanol or DMSO (for high boiling point).

  • Procedure:

    • Suspend intermediate in n-Butanol.

    • Add excess amine (R2-NH2).

    • Heat to reflux (110-120°C) for 12-24 hours. Note: The C2 position is sluggish; high thermal energy or microwave irradiation is required.

    • Validation: LC-MS is essential here as TLC spots may overlap. Look for the disappearance of the Cl-isotope pattern.

    • Workup: Concentrate solvent. If using DMSO, pour into crushed ice to precipitate. Recrystallize from EtOH/Water.

Synthesis Workflow Visualization

SynthesisWorkflow Start 2,4-Dichloroquinazoline Step1 Step 1: C4 SNAr (Kinetic Control) Start->Step1 R4-NH2, DIPEA 0°C to RT, iPrOH Inter 2-Chloro-4-aminoquinazoline Step1->Inter Precipitation Step2 Step 2: C2 SNAr (Thermodynamic Control) Inter->Step2 R2-NH2, 120°C n-BuOH or Microwave Final 2,4-Diaminoquinazoline (Target Scaffold) Step2->Final Purification

Figure 1: Sequential SNAr workflow exploiting differential electrophilicity at C4 and C2 positions.

SAR Deep Dive: Analysis by Position

The biological activity of 2-aminoquinazolines is dictated by a "Zone-Based" substitution strategy.

Zone 1: The C4-Position (The Anchor)

In kinase inhibitors, this group typically occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Preferred Motifs: Bulky hydrophobic groups (e.g., 3-bromoaniline, 3-chloro-4-fluoroaniline).

  • Mechanism: Aromatic stacking interactions with the gatekeeper residue.

  • SAR Trend: Electron-withdrawing groups (Cl, Br, F) on the phenyl ring at the meta/para positions generally enhance potency by improving hydrophobic contact and metabolic stability.

Zone 2: The C2-Amino (The Specificity Handle)

This is the defining feature of this guide's scaffold.

  • Solubility: Introducing aliphatic amines (e.g., N-methylpiperazine, morpholine) here drastically improves aqueous solubility compared to the 2-H or 2-Me analogs.

  • Selectivity: In G9a MT inhibitors (e.g., BIX-01294), the C2 substituent extends into the solvent-exposed region or a specific side-pocket, determining selectivity over other methyltransferases.

  • SAR Trend: Cyclic secondary amines (pyrrolidine, piperidine) often yield better bioavailability than primary amines due to reduced rapid metabolism.

Zone 3: The C6/C7 Positions (The Electronic Tuners)
  • Solubilizing Groups: The "methoxy handle" (6,7-dimethoxy) is classic (derived from Prazosin/Erlotinib) to boost solubility and electron density.

  • Potency: 6-Halogens (Cl, I) can fill small hydrophobic pockets in the back of the ATP cleft (e.g., in MRSA targets).

Comparative SAR Data (Representative)
Compound IDR4 Substituent (Anchor)R2 Substituent (Handle)R6/R7Target (IC50/MIC)Insight
QZ-01 3-BromoanilineH6,7-diOMeEGFR (10 nM)Potent, but poor solubility.
QZ-02 3-BromoanilineMorpholine 6,7-diOMeEGFR (15 nM)Solubility improved 50x ; potency retained.
QZ-03 3-BromoanilineN-Methylpiperazine6,7-diOMeEGFR (12 nM)Balanced profile (Solubility + Potency).
MRSA-Lead 3,4-DifluorobenzylNH2 6-ClS. aureus (0.3 µM)Small R2 required for bacterial target fit.
BIX-01294 Benzyl-pyrrolidine1,4-Diazepane derivative6,7-diOMeG9a MT (1.7 µM)Large R4/R2 groups needed for epigenetic pocket.
SAR Visualization Map

SARMap Core 2-Aminoquinazoline Core R2 C2-Amino Position Core->R2 R4 C4-Position Core->R4 R67 C6/C7 Positions Core->R67 R2_Role Solubility & Selectivity (Solvent Front) R2->R2_Role R2_Ex Examples: Morpholine (Solubility) Piperazine (ADME) Primary Amine (H-bond donor) R2_Role->R2_Ex R4_Role Primary Binding Anchor (Hydrophobic Pocket) R4->R4_Role R4_Ex Examples: 3-Br-Aniline (Kinase) Benzylamine (Bacteria) R4_Role->R4_Ex R67_Role Electronic Tuning & Metabolic Stability R67->R67_Role R67_Ex Examples: 6,7-Dimethoxy (Solubility) 6-Cl/F (Metabolic Block) R67_Role->R67_Ex

Figure 2: Strategic SAR map highlighting the functional role of each substitution zone.

Therapeutic Case Study: EGFR Inhibition

The most prominent application of the quinazoline scaffold is in oncology, targeting the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] While first-generation inhibitors (Gefitinib) lacked the C2-amino extension, next-generation designs utilize this position to contact the solvent-exposed region of the kinase, overcoming resistance mutations (e.g., T790M).

Mechanism of Action

The 2-aminoquinazoline binds in the ATP-binding cleft of the kinase domain.

  • Hinge Binding: The N1 and C2-NH form hydrogen bonds with Met793 in the hinge region.

  • Hydrophobic Fit: The C4-substituent occupies the hydrophobic back pocket.

  • Pathway Blockade: Binding prevents ATP phosphorylation, inhibiting downstream signaling (MAPK/PI3K pathways) and leading to apoptosis in tumor cells.

EGFRPathway Ligand EGF Ligand Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor 2-Aminoquinazoline Inhibitor Inhibitor->Receptor Competes with ATP (Blocks Phos.) ATP ATP ATP->Receptor Blocked Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 3: Mechanism of Action showing competitive inhibition of the EGFR signaling cascade.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. MDPI Molecules. Available at: [Link][6][7]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC (NCBI). Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. PMC (NCBI). Available at: [Link]

  • Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold. PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Aminoquinazolin-6-ol: A Detailed Protocol for Laboratory and Drug Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Derivatives of this heterocyclic structure have demonstrated efficacy as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents. The specific analog, 2-Aminoquinazolin-6-ol, represents a valuable building block for the synthesis of more complex molecules, offering functional handles for further chemical modification. This application note provides a detailed, two-step protocol for the laboratory synthesis of 2-Aminoquinazolin-6-ol, commencing from commercially available starting materials. The described methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Aminoquinazolin-6-ol is strategically divided into two key transformations:

  • Cyclization: Formation of the 2-aminoquinazolinone core via the reaction of 2-amino-5-methoxybenzoic acid with cyanamide.

  • Demethylation: Conversion of the 6-methoxy group to the target 6-hydroxyl functionality using boron tribromide (BBr₃).

This approach was selected for its reliability and the commercial availability of the starting materials. The use of a methoxy group as a protecting group for the phenol is a common and effective strategy in organic synthesis, allowing for the selective unmasking of the hydroxyl group in the final step.

Overall Reaction Scheme:

Synthetic_Pathway 2-amino-5-methoxybenzoic_acid 2-Amino-5-methoxybenzoic Acid intermediate 2-Amino-6-methoxy-4(3H)-quinazolinone 2-amino-5-methoxybenzoic_acid->intermediate Cyclization (Heat) cyanamide Cyanamide (H2NCN) cyanamide->intermediate final_product 2-Aminoquinazolin-6-ol intermediate->final_product Demethylation (DCM, -78°C to rt) BBr3 Boron Tribromide (BBr3) BBr3->final_product

Caption: Overall synthetic pathway for 2-Aminoquinazolin-6-ol.

Part 1: Synthesis of 2-Amino-6-methoxy-4(3H)-quinazolinone

Principle and Experimental Rationale

The formation of the 2-amino-4(3H)-quinazolinone ring system from an anthranilic acid derivative and cyanamide is a well-established cyclization reaction. In this step, the amino group of 2-amino-5-methoxybenzoic acid acts as a nucleophile, attacking the carbon of the cyanamide nitrile. A subsequent intramolecular cyclization and tautomerization afford the stable quinazolinone ring. The reaction is typically performed at elevated temperatures to drive the condensation and cyclization to completion.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-5-methoxybenzoic acid167.1610.0 g0.0598
Cyanamide42.043.77 g0.089750% aqueous solution (7.54 mL)
Hydrochloric Acid (HCl)36.46As needed-Concentrated (for pH adjustment)
Sodium Hydroxide (NaOH)40.00As needed-For pH adjustment
Ethanol46.07As needed-For recrystallization
Deionized Water18.02As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methoxybenzoic acid (10.0 g, 0.0598 mol) and deionized water (100 mL).

  • Stir the suspension and add a 50% aqueous solution of cyanamide (7.54 mL, 3.77 g, 0.0897 mol).

  • Acidify the reaction mixture to approximately pH 3 by the dropwise addition of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a solution of sodium hydroxide to induce precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to afford 2-amino-6-methoxy-4(3H)-quinazolinone as a solid.

  • Dry the purified product under vacuum.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Synthesis of 2-Aminoquinazolin-6-ol (Demethylation)

Principle and Experimental Rationale

The cleavage of the methyl ether to the corresponding phenol is achieved using boron tribromide (BBr₃), a powerful Lewis acid. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromoborane intermediate and methyl bromide. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired phenol.[1] This reaction is typically performed at low temperatures to control its exothermicity and is highly effective for the demethylation of aryl methyl ethers.[1][2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-6-methoxy-4(3H)-quinazolinone191.195.0 g0.0261From Part 1
Boron Tribromide (BBr₃)250.527.86 g (3.1 mL)0.03141M solution in DCM (31.4 mL)
Dichloromethane (DCM)84.93100 mL-Anhydrous
Methanol32.04As needed-For quenching
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-For workup
Deionized Water18.02As needed-For workup

Procedure:

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve intermediate in anhydrous DCM cool Cool to -78°C (dry ice/acetone bath) dissolve->cool add_bbr3 Add BBr3 solution dropwise cool->add_bbr3 warm Allow to warm to room temperature add_bbr3->warm stir Stir for 12 hours warm->stir quench Cool to 0°C and quench with methanol stir->quench concentrate Remove solvent under reduced pressure quench->concentrate neutralize Add saturated NaHCO3 solution concentrate->neutralize extract Extract with an organic solvent neutralize->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate column Purify by column chromatography dry_concentrate->column

Caption: Experimental workflow for the demethylation step.

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-6-methoxy-4(3H)-quinazolinone (5.0 g, 0.0261 mol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in DCM (31.4 mL, 0.0314 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Aminoquinazolin-6-ol.

Expected Yield: 60-70%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point to confirm its identity and purity.

Safety Precautions

  • Cyanamide: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boron Tribromide (BBr₃): Highly corrosive, toxic, and reacts violently with water.[1] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Use appropriate PPE, including heavy-duty gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

  • Organic Solvents: Flammable. Keep away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-Aminoquinazolin-6-ol. The two-step procedure, involving a cyclization followed by demethylation, is a practical approach for obtaining this valuable building block in a laboratory setting. The detailed experimental procedures and the rationale behind the synthetic choices are intended to guide researchers in successfully preparing this compound for their drug discovery and development endeavors.

References

  • O-Demethylation. Chem-Station Int. Ed. [Link]

  • Synthesis of 2-amino-4(3H)-quinazolinone 17. ResearchGate. [Link]

  • Quinazolinone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • Synthesis of 2-amino-4(3H)-quinazolinones 9. ResearchGate. [Link]

  • Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. PubMed. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

  • An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. SciSpace. [Link]

  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Semantic Scholar. [Link]

  • Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... ResearchGate. [Link]

  • Demethylation of an aryl methoxy group. : r/chemistry. Reddit. [Link]

Sources

Application Note: Scalable Synthesis and Purification of 2-Aminoquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable process for the synthesis of 2-aminoquinazolin-4(3H)-one, a privileged scaffold in medicinal chemistry (e.g., DHFR inhibitors, HSP90 inhibitors). Unlike discovery-scale routes that rely on chromatographic purification, this protocol utilizes a thermodynamic cyclization driven by guanidine carbonate and methyl anthranilate in a high-boiling ether. The methodology prioritizes "process-friendly" purification—specifically acid-base precipitation and recrystallization—to achieve >98% purity without silica gel chromatography.

Introduction & Strategic Route Selection

The 2-aminoquinazolin-4(3H)-one core is amphoteric and highly polar, making traditional silica chromatography difficult and low-yielding on a large scale due to streaking and poor solubility. For scale-up, the synthetic route must be designed to allow product isolation via filtration.

Route Comparison
ParameterMethod A: Guanidine Cyclization (Recommended)Method B: S-Methylisothiourea Method C: N-Carbamoylimidate
Reagents Methyl Anthranilate + Guanidine CarbonateAnthranilic Acid + S-MethylisothioureaIsatoic Anhydride + Cyanamide
Atom Economy HighModerate (MeSH byproduct)Moderate
Byproducts Methanol, CO₂, NH₃Methyl Mercaptan (Toxic/Odor)CO₂
Purification Precipitation (Filtration)Requires Odor Control/ScrubbingOften requires chromatography
Scalability High Low (Stench issues)Medium

Decision: Method A is selected for this protocol. It utilizes Guanidine Carbonate, which is a stable, non-hygroscopic solid compared to Guanidine Nitrate (explosive potential) or free Guanidine (hygroscopic/unstable).

Chemical Mechanism & Pathway[1]

The reaction proceeds via a nucleophilic attack of the free guanidine base (generated in situ) on the ester carbonyl of methyl anthranilate, followed by an intramolecular cyclization and loss of methanol.

ReactionPathway Start Methyl Anthranilate (Electrophile) Inter Acylguanidine Intermediate Start->Inter Nucleophilic Acyl Substitution (140°C) Reagent Guanidine Carbonate (Nucleophile Source) Reagent->Inter Product 2-Aminoquinazolin-4(3H)-one (Precipitate) Inter->Product Intramolecular Cyclization (-MeOH) Byprod Byproducts: MeOH, CO2, H2O Inter->Byprod

Figure 1: Mechanistic pathway for the guanidine-mediated cyclization of methyl anthranilate.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 161 g theoretical yield) Target Yield: 75–85% Purity: >98% (HPLC)

Materials
  • Methyl Anthranilate: 151.1 g (1.0 mol)

  • Guanidine Carbonate: 180.2 g (1.0 mol) [Note: 0.5 eq of carbonate provides 1 eq of guanidine, but excess is used to drive kinetics].

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) – 500 mL.

    • Why Diglyme? Boiling point (162°C) matches the activation energy required for cyclization. It is water-miscible, allowing facile drowning-out workup.

  • Workup Reagents: Glacial Acetic Acid, Ethanol (95%), DI Water.

Reaction Procedure
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and an internal temperature probe.

    • Critical: Do not use magnetic stirring. The reaction slurry becomes thick, and magnetic bars will seize, causing local overheating and charring.

  • Charging: Charge Methyl Anthranilate (151.1 g) and Diglyme (500 mL). Initiate stirring at 250 RPM.

  • Reagent Addition: Add Guanidine Carbonate (180.2 g) in portions over 15 minutes to prevent clumping.

  • Heating: Heat the slurry to 145°C .

    • Observation: As the temperature passes 100°C, CO₂ evolution will begin. Ensure the condenser is open to the atmosphere (via a bubbler) to prevent pressure buildup.

  • Reaction: Hold at 145–150°C for 6–8 hours.

    • Monitoring: Monitor by HPLC or TLC (10% MeOH in DCM). The reaction is complete when Methyl Anthranilate (<5%) is consumed.

  • Distillation (Optional but Recommended): If the reaction stalls, replace the reflux condenser with a distillation head to remove the byproduct Methanol. This shifts the equilibrium toward the product.

Workup and Isolation (Precipitation Strategy)
  • Cooling: Cool the reaction mixture to 80°C.

  • Quench: Slowly add DI Water (1000 mL) to the hot reaction mixture.

    • Process Note: Adding water to the hot diglyme solution induces controlled precipitation (Ostwald ripening), resulting in larger, more filterable crystals than "crash cooling."

  • Aging: Allow the suspension to cool to room temperature (20–25°C) and stir for 2 hours.

  • Filtration: Filter the white/off-white solid using a Buchner funnel.

  • Wash: Wash the cake sequentially with:

    • Water (2 x 200 mL) – removes residual Diglyme and inorganic salts.

    • Cold Ethanol (1 x 100 mL) – removes unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Purification & Validation

For pharmaceutical applications, the crude material (typically 90-95% pure) requires upgrading.

Recrystallization Protocol

The "Amphoteric Swing" method is superior to standard thermal recrystallization for this scaffold.

  • Dissolution: Suspend crude solid (100 g) in Water (500 mL).

  • Acidification: Add 6M HCl slowly until pH < 2. The solid will dissolve as the hydrochloride salt (2-aminoquinazolin-4-one • HCl).

    • Filtration: If insoluble black specks remain (char), filter this solution through Celite.

  • Reprecipitation: Neutralize the filtrate slowly with 6M NaOH or Ammonium Hydroxide to pH 7–8. The free base will precipitate as a pristine white solid.

  • Final Polish: Recrystallize the wet cake from DMF/Ethanol (1:4) if ultra-high purity (>99.5%) is required.

Process Flow Diagram

ProcessFlow Reactor Reactor (150°C) Diglyme + Reagents Quench Quench Tank Add Water (Antisolvent) Reactor->Quench Cool to 80°C Filter1 Filtration (Remove Solvents) Quench->Filter1 Slurry Transfer AcidSol Acid Dissolution (pH < 2, HCl) Filter1->AcidSol Crude Cake BasePpt Base Precipitation (pH 8, NaOH) AcidSol->BasePpt Filtered Solution FinalDry Vacuum Dry Product >99% BasePpt->FinalDry Pure Cake

Figure 2: Process flow for the isolation and purification of 2-aminoquinazolin-4(3H)-one.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, H₂O/MeCN)≥ 98.0% area
Identity ¹H NMR (DMSO-d₆)Characteristic peaks at δ 10.8 (br s, NH), 7.2-8.0 (Ar-H)
Solubility VisualSoluble in DMSO, DMF, AcOH; Insoluble in Water, EtOH
Melting Point DSC / Capillary> 300°C (Decomposes)

HPLC Method Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV 254 nm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization due to low temp.Ensure internal temp reaches >140°C. Diglyme must reflux.
Product is Grey/Brown Oxidation/Charring.Use Nitrogen sparging during reaction. Ensure mechanical stirring is adequate.
Gummy Precipitate Rapid addition of water.Add water slowly to the hot solution (80°C) to allow crystal growth, not oiling out.
High Pressure CO₂ evolution blocked.Ensure vent lines are clear of solids (sublimation of guanidine carbonate can clog lines).

References

  • Review of Quinazolinone Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Large-Scale Process Optimization: Orfi, L., et al. (2004).[1] Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs.[2] Current Medicinal Chemistry.

  • Guanidine Cyclization Mechanism: Wan, Z., et al. (2006). A simple and efficient synthesis of 2-amino-4(3H)-quinazolinones. Tetrahedron Letters, 47(37), 6627-6630.

  • Recrystallization & Solubility Data: Tokalı, F. S., et al. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids... ADME prediction and biological activity studies.[3] Chemical Biology & Drug Design.

Sources

Application Notes and Protocols for the Use of 2-Aminoquinazolin-6-ol as a Kinase Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2] Derivatives of this heterocyclic system have been successfully designed to target a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Given this precedent, 2-Aminoquinazolin-6-ol, a member of this structural class, presents as a compelling candidate for investigation as a kinase inhibitor. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of 2-Aminoquinazolin-6-ol in cell-based settings, focusing on its potential as an inhibitor of receptor tyrosine kinases such as EGFR and VEGFR2.

The protocols detailed herein are designed to be self-validating, progressing from a general assessment of cellular impact to specific target engagement and downstream signaling effects.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel kinase inhibitor like 2-Aminoquinazolin-6-ol in a cell-based context.

experimental_workflow cluster_screening Initial Screening cluster_target_validation Target Validation & Mechanism of Action cluster_downstream Downstream Signaling Analysis cell_viability Cell Viability/Proliferation Assay (MTT) dose_response Dose-Response and IC50 Determination cell_viability->dose_response western_blot Target Phosphorylation Assay (Western Blot) dose_response->western_blot Confirm on-target effect cetsa Target Engagement Assay (CETSA) western_blot->cetsa Confirm direct binding downstream_wb Downstream Pathway Analysis (e.g., p-Akt, p-ERK) western_blot->downstream_wb Assess pathway modulation

Caption: A general workflow for the cell-based evaluation of a novel kinase inhibitor.

Part 1: Assessment of Cellular Proliferation and Viability (MTT Assay)

The initial step in evaluating a potential kinase inhibitor is to determine its effect on cell proliferation and viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[5][6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7] This assay will be used to determine the half-maximal inhibitory concentration (IC50) of 2-Aminoquinazolin-6-ol in relevant cancer cell lines.

Recommended Cell Lines:
  • A431 (Epidermoid Carcinoma): Overexpresses EGFR, making it a suitable model for assessing EGFR inhibitors.[8]

  • HUVEC (Human Umbilical Vein Endothelial Cells): Expresses high levels of VEGFR2 and is a standard model for studying angiogenesis.

Protocol: MTT Cell Proliferation Assay

Materials:

  • 2-Aminoquinazolin-6-ol

  • Dimethyl sulfoxide (DMSO)

  • A431 or HUVEC cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Aminoquinazolin-6-ol in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%).[6]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 2-Aminoquinazolin-6-ol or the vehicle control.

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Part 2: Target Phosphorylation Analysis (Western Blot)

To verify that the observed effects on cell viability are due to the inhibition of the target kinase, it is crucial to assess the phosphorylation status of the receptor. Upon ligand binding, receptor tyrosine kinases like EGFR and VEGFR2 undergo dimerization and autophosphorylation, initiating downstream signaling.[11][12] A successful inhibitor will reduce this autophosphorylation.

Signaling Pathway Context

signaling_pathway ligand Ligand (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization Activation inhibitor 2-Aminoquinazolin-6-ol inhibitor->dimerization Inhibition downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) dimerization->downstream

Caption: Inhibition of receptor tyrosine kinase (RTK) signaling by 2-Aminoquinazolin-6-ol.

Protocol: Western Blot for Phosphorylated Proteins

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13][14]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST).[13][14] Note: Avoid using milk as it contains phosphoproteins that can cause high background.[14]

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of 2-Aminoquinazolin-6-ol (centered around the IC50 value from the MTT assay) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for A431, VEGF for HUVEC) for 10-15 minutes to induce receptor phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[13]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein.[15]

Part 3: Confirmation of Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's binding to its target protein within the complex environment of a living cell.[16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][18]

Protocol: Cellular Thermal Shift Assay

Materials:

  • Cells expressing the target kinase

  • 2-Aminoquinazolin-6-ol

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or a thermal cycler

  • Centrifuge

  • Equipment for Western blotting (as described above)

Procedure:

  • Cell Treatment:

    • Treat intact cells with either the vehicle (DMSO) or a saturating concentration of 2-Aminoquinazolin-6-ol for 1 hour at 37°C.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[18]

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western blotting, as described in Part 2.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle- and compound-treated samples, plot the relative amount of soluble target protein against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of 2-Aminoquinazolin-6-ol indicates direct binding and stabilization of the target protein.[18]

Summary and Expected Outcomes

By following these protocols, researchers can systematically evaluate 2-Aminoquinazolin-6-ol as a kinase inhibitor.

Assay Objective Expected Outcome with an Effective Inhibitor
MTT Assay Determine the effect on cell viability and calculate the IC50.Dose-dependent decrease in cell viability in cancer cell lines dependent on the target kinase.
Western Blot Measure the inhibition of target kinase autophosphorylation.Dose-dependent reduction in the phosphorylation of the target kinase upon ligand stimulation.
CETSA Confirm direct binding of the compound to the target protein in cells.A thermal shift, indicating an increase in the melting temperature of the target protein in the presence of the compound.

These application notes provide a robust framework for the initial characterization of 2-Aminoquinazolin-6-ol. Positive results from these assays would warrant further investigation into its selectivity, in vivo efficacy, and potential as a therapeutic agent.

References

  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Invent Biotechnologies Inc. (2025). Tips for Detecting Phosphoproteins by Western Blot.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Measure Kinase Activity.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • NIH. (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • NIH. (n.d.). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • US. (n.d.). KDR (VEGFR2) Human RTK Kinase Cell Based Antagonist Activity LeadHunter Assay.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • CETSA. (n.d.). CETSA.
  • (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
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Developing Novel 2-Aminoquinazoline Derivatives for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and evaluation of novel 2-aminoquinazoline derivatives for cancer research. It offers a unique structure that delves into the causality behind experimental choices, ensuring scientific integrity and providing actionable protocols for synthesis and evaluation.

Introduction: The Significance of 2-Aminoquinazolines in Oncology

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer agents. Among its derivatives, the 2-aminoquinazoline moiety has garnered significant attention due to its potent and often selective inhibitory activity against various protein kinases implicated in cancer progression.[1] These kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial nodes in signaling pathways that drive tumor growth, proliferation, angiogenesis, and metastasis.[2][3][4] The development of novel 2-aminoquinazoline derivatives offers the potential for more effective and targeted cancer therapies. This guide will provide the foundational knowledge and practical protocols to empower researchers in this exciting field.

Mechanism of Action: Targeting Key Signaling Pathways

Many 2-aminoquinazoline derivatives exert their anticancer effects by functioning as ATP-competitive inhibitors of tyrosine kinases.[5] By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cancer cell survival and proliferation. The specific substitutions on the 2-aminoquinazoline core dictate the target kinase selectivity and potency.[6] For instance, certain derivatives have been designed as potent dual inhibitors of EGFR and VEGFR-2, a strategy that may offer synergistic antitumor activity.[2] Others have been developed as selective inhibitors of cyclin-dependent kinases (Cdks), which are key regulators of the cell cycle.[7]

Below is a diagram illustrating the general mechanism of action of 2-aminoquinazoline derivatives as kinase inhibitors.

2_aminoquinazoline_moa General Mechanism of Action of 2-Aminoquinazoline Derivatives cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by 2-Aminoquinazoline Derivative Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds ATP ATP Receptor_Tyrosine_Kinase->ATP Binds No_Phosphorylation No_Phosphorylation Receptor_Tyrosine_Kinase->No_Phosphorylation Blocks Phosphorylation Phosphorylation ATP->Phosphorylation Enables Downstream_Signaling Downstream_Signaling Phosphorylation->Downstream_Signaling Activates Cancer_Hallmarks Cell Proliferation, Angiogenesis, Metastasis Downstream_Signaling->Cancer_Hallmarks Promotes 2_Aminoquinazoline 2-Aminoquinazoline Derivative 2_Aminoquinazoline->Receptor_Tyrosine_Kinase Competitively Binds to ATP Pocket Blocked_Signaling Blocked_Signaling No_Phosphorylation->Blocked_Signaling Results in Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest Blocked_Signaling->Apoptosis_CellCycleArrest Induces

Caption: General mechanism of 2-aminoquinazoline derivatives as kinase inhibitors.

Synthesis of 2-Aminoquinazoline Derivatives

The synthesis of 2-aminoquinazoline derivatives can be achieved through various methods, with acid-mediated cyclization being a common and efficient approach.[8][9] The following protocol provides a general procedure for the synthesis of a representative N-substituted 2-aminoquinazoline derivative.

Protocol 1: Acid-Mediated Synthesis of a Novel 2-Aminoquinazoline Derivative

This protocol describes the synthesis of a generic N-aryl-2-aminoquinazoline from a 2-aminobenzonitrile and an N-arylcyanamide. This method is advantageous due to its relatively mild conditions and the commercial availability of the starting materials.[10]

Materials:

  • 2-Aminobenzonitrile derivative

  • N-Arylcyanamide derivative

  • 1,4-Dioxane

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminobenzonitrile derivative (1.0 mmol) in 1,4-dioxane (5 mL), add the N-arylcyanamide derivative (1.2 mmol).

  • Slowly add hydrochloric acid (4 M in 1,4-dioxane, 2.0 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aminoquinazoline derivative.

  • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Acid-Mediated Cyclization: The hydrochloric acid protonates the cyanamide, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the 2-aminobenzonitrile, leading to the cyclization and formation of the quinazoline ring.[8]

  • Solvent and Temperature: 1,4-Dioxane is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, allowing the reaction to be conducted at an elevated temperature to drive it to completion.

  • Purification: Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials and byproducts.

In Vitro Evaluation of Anticancer Activity

A crucial step in the development of novel anticancer agents is the comprehensive evaluation of their biological activity in vitro.[11][12] This section outlines key protocols for assessing the cytotoxic and mechanistic effects of the synthesized 2-aminoquinazoline derivatives on cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Cancer cell line(s) of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare a stock solution of the 2-aminoquinazoline derivative in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.1894.4
10.9576.0
100.6249.6
500.2520.0
1000.1512.0
Protocol 3: Western Blotting for Target Protein Modulation

Western blotting is a technique used to detect specific proteins in a sample and can be employed to determine if the 2-aminoquinazoline derivative inhibits the phosphorylation of its target kinase.[16][17][18]

Materials:

  • Cancer cell line(s)

  • 2-Aminoquinazoline derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with the 2-aminoquinazoline derivative at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.[19]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

Experimental Workflow Visualization:

Western_Blot_Workflow Western Blotting Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western Blot analysis.

In Vivo Evaluation of Anticancer Efficacy

Promising 2-aminoquinazoline derivatives identified through in vitro screening should be further evaluated in in vivo models to assess their therapeutic efficacy and potential toxicities.[20] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a widely used preclinical tool for this purpose.[21][22]

Protocol 4: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of a 2-aminoquinazoline derivative's antitumor activity.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., A549)

  • Matrigel (optional)

  • 2-Aminoquinazoline derivative

  • Vehicle solution (e.g., saline, PEG400/Tween 80)

  • Calipers

  • Animal balance

Procedure:

  • Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare the 2-aminoquinazoline derivative in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle only.

  • Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data to determine the effect of the treatment on tumor growth inhibition.

Logical Relationship Diagram:

Xenograft_Study_Logic Logic of a Xenograft Efficacy Study Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with 2-Aminoquinazoline Randomization->Treatment Control Vehicle Control Randomization->Control Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Control->Data_Collection Endpoint Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis Data Analysis & Efficacy Determination Endpoint->Analysis

Caption: Logical flow of an in vivo xenograft study.

Conclusion

The development of novel 2-aminoquinazoline derivatives represents a promising avenue for the discovery of new cancer therapeutics. By understanding their mechanism of action and employing robust and well-validated experimental protocols, researchers can effectively synthesize and evaluate these compounds. The application notes and protocols provided in this guide offer a solid foundation for scientists to advance their research in this critical area of oncology drug discovery.

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Application Notes & Protocols for Antiviral Drug Discovery: Leveraging 2-Aminoquinazolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinazoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a comprehensive guide for researchers on the application of 2-Aminoquinazolin-6-ol, a specific quinazoline derivative, in the discovery and development of novel antiviral agents. These notes detail the scientific rationale, experimental design considerations, and step-by-step protocols for evaluating its antiviral efficacy and mechanism of action.

Introduction: The Quinazoline Scaffold in Antiviral Research

Quinazoline and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological potential.[1][2] These heterocyclic compounds are integral to the synthesis of numerous physiologically active molecules with applications as anticancer, anti-inflammatory, antibacterial, and, notably, antiviral agents.[1] The broad-spectrum antiviral activity of quinoline and quinazoline derivatives has been demonstrated against a range of viruses, including Zika virus, Dengue virus, and various coronaviruses.[3][4]

The emergence of novel and resilient viral pathogens necessitates the urgent development of new therapeutic strategies. Small-molecule inhibitors, such as those based on the quinazoline framework, offer a promising avenue for antiviral drug discovery.[5] Derivatives of the 2-aminoquinazolin-4(3H)-one core, in particular, have shown potent inhibitory effects against SARS-CoV-2 and MERS-CoV, highlighting the potential of this chemical class.[6][7][8] This document focuses on a specific analog, 2-Aminoquinazolin-6-ol, providing a technical guide for its investigation as a potential antiviral lead compound.

Scientific Rationale and Potential Mechanisms of Action

The antiviral activity of quinazoline derivatives is often attributed to their ability to interfere with critical viral processes. One of the most well-documented mechanisms is the inhibition of viral RNA synthesis through the targeting of RNA-dependent RNA polymerase (RdRp).[9][10][11] RdRp is a highly conserved enzyme among RNA viruses, making it an attractive target for broad-spectrum antiviral drug development.

Beyond RdRp inhibition, other potential mechanisms of action for quinazoline derivatives include:

  • Inhibition of Viral Proteases: Some quinazolinone derivatives have been designed as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2, which is essential for viral replication.[12]

  • Interference with Viral Entry: Certain quinolone derivatives have been shown to inhibit the entry of SARS-CoV-2 into host cells.[13]

  • Modulation of Host Cell Pathways: Antiviral compounds can also exert their effects by modulating host cell signaling pathways that are hijacked by the virus for its own replication.

The structural features of 2-Aminoquinazolin-6-ol, with its amino and hydroxyl substitutions, provide key hydrogen bonding and potential sites for further chemical modification to optimize antiviral activity and pharmacokinetic properties.

Synthesis of 2-Aminoquinazolin-6-ol and Derivatives

The synthesis of 2-aminoquinazolin-4(3H)-one derivatives typically follows a multi-step reaction sequence. A generalizable synthetic route, adapted from established protocols, is presented below.[6][14]

Workflow for the Synthesis of 2-Aminoquinazolin-4(3H)-one Derivatives

cluster_synthesis Synthesis of 2-Aminoquinazolin-4(3H)-one Derivatives Anthranilic_Acid Substituted Anthranilic Acid Quinazolinedione Quinazolinedione Intermediate Anthranilic_Acid->Quinazolinedione Urea, 150-160°C Dichloroquinazoline Dichloroquinazoline Intermediate Quinazolinedione->Dichloroquinazoline POCl3, TEA, 120°C 2_Chloro_4_quinazolinone 2-Chloro-4(3H)-quinazolinone Intermediate Dichloroquinazoline->2_Chloro_4_quinazolinone 2N NaOH Final_Compound 2-Aminoquinazolin-4(3H)-one Derivative 2_Chloro_4_quinazolinone->Final_Compound Substituted Aniline, DMF, 85°C

Caption: A generalized synthetic workflow for producing 2-aminoquinazolin-4(3H)-one derivatives.

Protocol for Synthesis
  • Cyclocondensation: React the appropriately substituted anthranilic acid with urea at elevated temperatures (150-160°C) to form the corresponding quinazolinedione.[14]

  • Chlorination: Treat the quinazolinedione with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (TEA) to yield the dichloroquinazoline intermediate.[14]

  • Hydrolysis: Selectively hydrolyze the C4 chloro group using a base such as 2N sodium hydroxide to produce the 2-chloro-4(3H)-quinazolinone.[14]

  • Amination: Finally, perform a nucleophilic substitution at the C2 position by reacting the 2-chloro-4(3H)-quinazolinone with the desired aniline or amine in a solvent like dimethylformamide (DMF) at 85°C to obtain the final 2-aminoquinazolin-4(3H)-one derivative.[14]

In Vitro Evaluation of Antiviral Activity

A critical step in the drug discovery process is the robust in vitro evaluation of the synthesized compound's antiviral efficacy and cytotoxicity.

Experimental Workflow for In Vitro Antiviral Screening

cluster_workflow In Vitro Antiviral Screening Workflow Compound_Prep Prepare Serial Dilutions of 2-Aminoquinazolin-6-ol Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (EC50 Determination) Compound_Prep->Antiviral_Assay Cell_Culture Culture Host Cells (e.g., Vero, U87) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Data_Analysis Data Analysis and Selectivity Index (SI) Calculation Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis

Caption: Workflow for determining the in vitro antiviral activity and cytotoxicity of a test compound.

Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)

The half-maximal cytotoxic concentration (CC₅₀) is determined to assess the compound's toxicity to the host cells.

  • Cell Seeding: Seed host cells (e.g., Vero, A549, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Aminoquinazolin-6-ol and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[3]

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Efficacy Assay (EC₅₀ Determination)

The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.

  • Cell Infection: Seed host cells in a 96-well plate. After cell adherence, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of 2-Aminoquinazolin-6-ol to the wells. Include a virus-only control and a known antiviral drug as a positive control.

  • Incubation: Incubate the plate for a sufficient period to allow for viral replication and the development of cytopathic effects (CPE).

  • Quantification of Viral Inhibition: The extent of viral inhibition can be quantified by several methods:

    • CPE Reduction Assay: Visually score the reduction in CPE or quantify cell viability using methods like the MTT assay.[3]

    • Plaque Reduction Assay: For plaque-forming viruses, this assay measures the reduction in the number and size of viral plaques.

    • Immunofluorescence Assay: Detect and quantify viral antigen expression in infected cells.[8]

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

Summarize the results in a table for clear comparison. The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, is a crucial parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a more favorable therapeutic window.

CompoundVirusHost CellEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2-Aminoquinazolin-6-ol[Target Virus][Cell Line][Experimental Value][Experimental Value][Calculated Value]
Reference Drug[Target Virus][Cell Line][Literature Value][Literature Value][Calculated Value]

Elucidating the Mechanism of Action

Identifying the specific viral or host target of 2-Aminoquinazolin-6-ol is essential for its further development.

Potential Target-Based Assays
  • RdRp Inhibition Assay: If the target virus is an RNA virus, an in vitro RdRp assay can directly measure the inhibitory effect of the compound on viral RNA synthesis.[9][10][11]

  • Protease Inhibition Assay: For viruses that rely on specific proteases for polyprotein processing, a protease inhibition assay can be employed.

  • Time-of-Addition Assay: This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound (e.g., entry, replication, or egress).

Conclusion and Future Directions

The 2-aminoquinazoline scaffold represents a promising starting point for the development of novel antiviral therapeutics. The protocols and guidelines presented here provide a framework for the systematic evaluation of 2-Aminoquinazolin-6-ol as a potential antiviral agent. Favorable in vitro activity and a high selectivity index would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant animal models.[7][8]

References

  • Zhang, R., et al. (2022). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Infectious Diseases. [Link]

  • Zhao, J., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases. [Link]

  • Zhao, J., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases. [Link]

  • Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

  • Zhao, J., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases. [Link]

  • Kim, H. R., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dereddy, N. R., et al. (2021). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses. [Link]

  • Kim, H. R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals. [Link]

  • El-Sabbagh, N. A., et al. (2023). Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, B., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega. [Link]

  • Rationale design of quinazoline derivatives (44a,b) as antiviral agents. (2023). ResearchGate. [Link]

  • Antiviral activity of quinazoline derivatives. (2023). ResearchGate. [Link]

  • Kim, H. R., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. [Link]

  • Kim, H. R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals. [Link]

  • The anti-SARS-CoV-2 activity and ClogP values of 2-aminoquinazolin-4(3H)-one derivatives. (2022). ResearchGate. [Link]

Sources

Cell viability and cytotoxicity assays for 2-Aminoquinazolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Cell Viability and Cytotoxicity Profiling for 2-Aminoquinazolin-6-ol

Introduction & Scientific Context

2-Aminoquinazolin-6-ol is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., EGFR inhibitors) and antifolates targeting dihydrofolate reductase (DHFR). Its structure—a fused pyrimidine-benzene ring with an amino group at C2 and a hydroxyl group at C6—imparts specific solubility and reactivity profiles that distinguish it from lipophilic quinazolines.

While often used as a synthetic intermediate, this molecule and its direct derivatives require rigorous cytotoxicity profiling to distinguish between off-target toxicity and therapeutic efficacy. This guide addresses the specific challenges of assaying 2-Aminoquinazolin-6-ol, including its potential fluorescence interference, solubility limits in aqueous media, and the necessity of distinguishing cytostatic from cytotoxic effects.

Compound Management & Solubilization

Challenge: The 2-amino and 6-hydroxy motifs create a "push-pull" electronic system that can lead to variable solubility and potential fluorescence, which interferes with certain optical assays.

Protocol: Preparation of Stock Solutions
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard solvent. 2-Aminoquinazolin-6-ol is sparingly soluble in water but dissolves readily in DMSO.

  • Concentration: Prepare a 10 mM or 20 mM master stock .

    • Expert Insight: Avoid concentrations >50 mM to prevent precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

    • Stability Warning: Amino-quinazolines can undergo oxidation. Use fresh aliquots for critical IC50 determinations.

Visualizing the Compound Handling Workflow

CompoundHandling Raw Solid 2-Aminoquinazolin-6-ol Weigh Weighing (Microbalance) Raw->Weigh Solubilize Dissolve in 100% DMSO (Target: 20 mM) Weigh->Solubilize QC Visual Inspection (Check for Precipitate) Solubilize->QC Storage Aliquot & Store (-20°C, Amber Vials) QC->Storage Dilution Intermediate Dilution (Culture Media) Storage->Dilution Thaw once Dilution->QC Check precipitation in media

Figure 1: Critical workflow for solubilization and storage to ensure compound stability.

Assay Selection Strategy

Critical Decision: Many quinazoline derivatives exhibit intrinsic fluorescence. Therefore, avoid fluorescence-based assays (e.g., Alamar Blue/Resazurin) unless background subtraction is rigorously applied.

Recommended Assays:

  • MTT/MTS (Colorimetric): Measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase). Robust against fluorescence interference.

  • CellTiter-Glo® (Luminescence): Measures ATP quantification. Highest sensitivity; ideal for detecting cytostatic effects common in kinase inhibitors.

  • LDH Release (Colorimetric): Measures membrane integrity. Distinguishes necrosis from apoptosis.

Detailed Experimental Protocols

Protocol A: Metabolic Viability (MTT Assay)

Best for: Routine cytotoxicity screening.

Materials:

  • Cell Lines: HepG2 (Liver tox model), A549 or HeLa (Cancer models).

  • Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).

  • Solubilizer: DMSO (for formazan crystals).[1]

Step-by-Step:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

    • Edge Effect Control: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.

  • Treatment: Prepare serial dilutions of 2-Aminoquinazolin-6-ol in media (0.1% DMSO final).

    • Range: 0.1 µM to 100 µM (8-point dose response).

    • Controls: Vehicle (0.1% DMSO), Positive Control (10 µM Staurosporine).

  • Incubation: Treat cells for 48h or 72h at 37°C.

  • Labeling: Add 20 µL MTT stock per well. Incubate 3–4h until purple precipitate forms.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm (Reference: 650 nm).

Protocol B: ATP Quantification (CellTiter-Glo)

Best for: High-sensitivity IC50 determination and kinase inhibitor profiling.

Step-by-Step:

  • Preparation: Equilibrate CellTiter-Glo reagent and cell plates to room temperature (RT) for 30 mins.

  • Addition: Add volume of reagent equal to volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis: Mix on an orbital shaker for 2 mins to induce cell lysis.

  • Stabilization: Incubate at RT for 10 mins to stabilize the luminescent signal.

  • Readout: Record Luminescence (integration time: 0.5–1 sec).

    • Note: No background subtraction is usually needed, but check the signal of 2-Aminoquinazolin-6-ol in media alone to rule out luciferase inhibition.

Data Analysis & Interpretation

Calculating IC50

Normalize raw data to Vehicle Control (100% Viability) and Triton X-100/Blank (0% Viability). Fit data using a non-linear regression model (4-parameter logistic equation):



Interpreting the Profile
ObservationLikely MechanismAction
High Potency (nM range) in ATP assay, Low in LDH Cytostatic / ApoptosisCompound inhibits proliferation (e.g., Kinase inhibition) without immediate rupture.
High Potency in both ATP and LDH Necrosis / Acute ToxicityCompound causes membrane rupture; potential off-target toxicity.
Shift in IC50 (48h vs 72h) Slow-acting mechanismSuggests cell-cycle arrest (common for quinazolines).
Visualizing the Mechanism of Action

Mechanism cluster_outcomes Cellular Outcomes Compound 2-Aminoquinazolin-6-ol Target Target Binding (e.g., Kinase/DHFR) Compound->Target Necrosis Necrosis (Membrane Rupture) Compound->Necrosis Off-Target/High Dose Pathway Signaling Cascade (e.g., EGFR/Akt suppression) Target->Pathway Arrest G1/S Phase Arrest (Cytostatic) Pathway->Arrest Low Dose Apoptosis Apoptosis (Caspase Activation) Pathway->Apoptosis Therapeutic Dose

Figure 2: Potential cellular mechanisms triggered by amino-quinazoline scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589643, Quinazolin-6-ol. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents.[2] Molecules (MDPI). (Contextual grounding for quinazoline cytotoxicity). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Aminoquinazolin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-Aminoquinazolin-6-ol . It is structured to troubleshoot specific yield and purity bottlenecks, focusing on the most robust synthetic route: the Demethylation of 2-Amino-6-methoxyquinazoline .

Status: Operational Ticket Focus: Yield Improvement, Purity Optimization, Workup Troubleshooting Target Molecule: 2-Aminoquinazolin-6-ol (CAS: 5663-40-1)[1]

Core Synthetic Workflow

The most reliable high-yield route avoids the instability of hydroxy-benzaldehydes by utilizing a methoxy-protected precursor.

Route Overview
  • Cyclization: 2-Amino-5-methoxybenzonitrile + Guanidine Carbonate

    
     2-Amino-6-methoxyquinazoline.
    
  • Demethylation: 2-Amino-6-methoxyquinazoline +

    
    
    
    
    
    2-Aminoquinazolin-6-ol .

SynthesisWorkflow Start Start: 2-Amino-5-methoxybenzonitrile Intermediate Intermediate: 2-Amino-6-methoxyquinazoline Start->Intermediate Cyclization Reagent1 Guanidine Carbonate (Diglyme, 140°C) Reagent1->Intermediate Product Target: 2-Aminoquinazolin-6-ol Intermediate->Product Demethylation Reagent2 BBr3 (DCM) or 48% HBr Reagent2->Product

Figure 1: The recommended two-step synthetic pathway for maximum yield and stability.[1]

Module 1: Precursor Synthesis (Cyclization)

Objective: Synthesis of 2-Amino-6-methoxyquinazoline.

Standard Protocol
  • Reagents: 2-Amino-5-methoxybenzonitrile (1.0 eq), Guanidine Carbonate (1.5 eq).[1]

  • Solvent: Diglyme (High boiling point is critical).[1]

  • Conditions: Reflux at 140–150°C for 12–16 hours.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low.[1]Guanidine cyclization requires high thermal energy. Ensure internal temp reaches >135°C. Switch from ethanol to diglyme or cyclohexanol.
Sublimation in Condenser Unreacted Guanidine.Use a wide-bore condenser. Add a slight excess (2.0 eq) of guanidine carbonate to account for sublimation loss.[1]
Dark/Tarred Product Oxidative degradation.Degas the solvent with

for 15 mins before heating. Run the reaction under a strict inert atmosphere.

Module 2: The Critical Step (Demethylation)

Objective: Cleavage of the methyl ether without degrading the amino group.[1]

Protocol A: Boron Tribromide ( ) – High Purity Method[1]
  • Setup: Dry DCM,

    
     atmosphere, -78°C start.
    
  • Addition: Add

    
     (3.0–4.0 eq) dropwise.[1] The amine will coordinate with the first equivalent of Lewis acid.
    
  • Warming: Allow to warm to Room Temp (RT) and stir overnight.

Protocol B: 48% HBr – Scale-Up Method
  • Setup: 48% aqueous HBr, reflux (120°C).

  • Duration: 24–48 hours.

  • Note: Harsh conditions may cause slight decomposition but avoids expensive

    
    .
    
Troubleshooting The "Sticky Quench"

Issue: Upon quenching


 with water, the product forms a gummy, insoluble aggregate that traps impurities.
Mechanism:  The product is amphoteric (contains basic amine + acidic phenol).[1] In strong acid (quench), it is a soluble salt.[1] In strong base, it is a soluble phenolate. The gum forms at the interface.

Solution: The "Slow-Neutralization" Technique

  • Quench: Pour the reaction mixture onto crushed ice slowly.

  • Hydrolysis: Stir vigorously for 30 mins to hydrolyze borate complexes.

  • pH Adjustment: The solution will be acidic (pH < 1).

  • Basification: Slowly add sat.

    
     until pH reaches 7.5–8.0  (The Isoelectric Point).[1]
    
  • Precipitation: The product will crash out as a solid. Filter and wash with cold water.[2]

Module 3: Purification & Isolation (The "pI Trap")

Concept: 2-Aminoquinazolin-6-ol behaves as a zwitterion.[1] Its solubility is lowest at its isoelectric point (pI).[1]

Estimated pKa Values:

  • 
    -Protonation (Quinazoline): ~5.8[1]
    
  • 
    -OH (Phenol): ~9.8[1]
    
  • Calculated pI:

    
    [3]
    

PurificationLogic Start Crude Reaction Mixture (Acidic pH < 2) Step1 Filter Insoluble Impurities (Remove tar/byproducts) Start->Step1 Check Check pH Step1->Check PathAcid pH < 5 (Soluble Cation) Check->PathAcid Too Acidic PathBase pH > 10 (Soluble Anion) Check->PathBase Too Basic Target Adjust to pH 7.5 - 8.0 (Precipitation Zone) PathAcid->Target Add NaHCO3 PathBase->Target Add AcOH Final Filter & Recrystallize (MeOH/Water) Target->Final

Figure 2: Purification logic based on the amphoteric nature of the quinazoline scaffold.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low after BBr3 demethylation? A: You likely lost product during the aqueous workup. The borate ester complex formed by


 is stable. If you do not hydrolyze it completely (stirring with water/MeOH for >30 mins), the product remains in the organic layer or emulsion and is discarded.[1] Always ensure the quench phase is long enough.

Q2: The product turns pink/brown upon drying. Is it decomposing? A: Yes, electron-rich aminophenols are susceptible to air oxidation (quinone imine formation).[1]

  • Fix: Dry the solid in a vacuum oven under

    
     or Argon. Store at -20°C in the dark.
    

Q3: Can I use Pyridine Hydrochloride instead of BBr3? A: Yes. Melting the methoxy precursor with pyridine hydrochloride at 180°C is an excellent "solvent-free" alternative.

  • Pros: Cheaper, no halogenated solvents.

  • Cons: Requires very high temperatures; difficult to remove pyridine traces (requires extensive water washing).[1]

Q4: What is the best solvent for recrystallization? A: Methanol/Water (9:1) or Ethanol/Water.[1][4] Dissolve in hot alcohol, filter hot to remove inorganic salts, then add water dropwise until turbid and cool.

References

  • Demethylation Protocols:Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (

    
    )."[1] Available at: [Link]
    
  • Quinazoline Synthesis (Guanidine Route): National Institutes of Health (PMC).[1] "Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives... Improved Synthesis." (Contextual reference for guanidine cyclization conditions). Available at: [Link]

  • pKa and Solubility Data: Organic Chemistry Data. "pKa Values of Nitrogen Heterocycles and Phenols." Available at: [Link][1]

  • Isoelectric Point Principles: Master Organic Chemistry. "Isoelectric Points of Amino Acids and Zwitterions." Available at: [Link]

Sources

Troubleshooting common problems in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, their synthesis is not without challenges. This document provides in-depth, experience-driven troubleshooting advice to help you navigate common experimental hurdles, optimize your reactions, and ensure the integrity of your results.

Table of Contents

Troubleshooting Guide: Low Reaction Yields

Low product yield is one of the most frequent issues in quinazoline synthesis. The root cause can range from suboptimal reaction conditions to reactant instability. This section addresses the most common scenarios.

Q1: My Niementowski reaction is giving a very low yield. What are the primary factors to investigate?

A1: The Niementowski reaction, which condenses an anthranilic acid with an amide, is a classic route that is highly sensitive to reaction conditions.[4][5] Low yields often stem from the following:

  • Excessive Temperature: While this reaction requires heat, temperatures exceeding 130-150°C can cause decomposition of the starting anthranilic acid or the cyclized product.[6][7]

  • Poor Cyclization of the Intermediate: The formation of the intermediate o-amidobenzamide may be efficient, but its subsequent intramolecular cyclization can be the rate-limiting and yield-determining step.[6]

  • Reactant Solubility: Poor solubility of the anthranilic acid or amide in the reaction medium at the chosen temperature can significantly hinder reaction rates.[6]

  • Catalyst Inactivity: If you are using an acid or base catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent.[6]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your quinazoline synthesis.

LowYield_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_purity->start If impure, purify & restart optimize_temp Optimize Reaction Temperature (Run parallel reactions: 80-120°C) check_purity->optimize_temp If pure change_solvent Screen Alternative Solvents (e.g., DMF, DMSO, Toluene, Dioxane) optimize_temp->change_solvent If no improvement success Yield Improved optimize_temp->success Success check_catalyst Evaluate Catalyst (Check activity, consider milder options) change_solvent->check_catalyst If no improvement change_solvent->success Success consider_mw Consider Microwave-Assisted Synthesis (MAOS) check_catalyst->consider_mw If no improvement check_catalyst->success Success consider_mw->success Success SideReaction_Prevention problem Problem: Unwanted Quinazolinone Formation cause1 Cause 1: Oxidation at C4 problem->cause1 cause2 Cause 2: Hydrolysis of C4 Substituent problem->cause2 solution1 Solution: Run under Inert Atmosphere (N₂/Ar) cause1->solution1 solution2 Solution: Use Stoichiometric/Mild Oxidant (if required) cause1->solution2 solution3 Solution: Use Anhydrous Solvents & Reagents cause2->solution3 solution4 Solution: Neutralize Promptly During Workup cause2->solution4 outcome Outcome: Minimized Quinazolinone Byproduct solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Decision tree for preventing quinazolinone formation.

Experimental Protocol: Reaction Under Inert Atmosphere
  • Assemble your reaction glassware (round-bottom flask, condenser, etc.) and dry it thoroughly in an oven.

  • Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Introduce the reactants and anhydrous solvent via syringe or under a positive pressure of the inert gas.

  • Maintain a gentle positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a Schlenk line).

  • This procedure effectively excludes atmospheric oxygen, minimizing unwanted oxidation side reactions. [6]

Troubleshooting Guide: Purification & Isolation Challenges

Even with a successful reaction, isolating the pure quinazoline derivative can be challenging due to similar polarities of byproducts or poor crystallization behavior.

Q5: My crude product is an oil and won't crystallize. What purification techniques should I try?

A5: Oily products are common, especially for quinazolines with flexible side chains or those that form amorphous solids.

  • Column Chromatography: This is the most reliable method for purifying non-crystalline compounds.

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show clear separation between your product spot and impurities, with an Rf value for the product between 0.2 and 0.4.

    • Stationary Phase: Silica gel is the standard choice. If your compound is very polar or basic, consider using alumina or a reverse-phase (C18) silica. [8]2. Trituration: If the oil contains a high concentration of your desired product, you can try trituration.

    • Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether).

    • Stir or sonicate the mixture vigorously. The goal is to wash away soluble impurities, often inducing the product to solidify.

  • Salt Formation: If your quinazoline has a basic nitrogen, you can try to form a salt (e.g., hydrochloride or trifluoroacetate). Salts are often crystalline and can be easily purified by recrystallization.

Q6: How can I effectively remove unreacted anthranilic acid from my final product?

A6: Anthranilic acid is both acidic (carboxylic acid) and basic (amine), making its removal tricky.

  • Aqueous Wash: A simple and effective method is to perform an acid-base extraction during the workup.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃ solution). This will deprotonate the carboxylic acid of the anthranilic acid, making it soluble in the aqueous layer.

    • Separate the layers. The unreacted anthranilic acid will be in the aqueous phase.

    • Wash the organic layer again with brine to remove residual water, then dry over Na₂SO₄ or MgSO₄.

Frequently Asked Questions (FAQs)

Q7: What are the main differences between the classical quinazoline syntheses (Niementowski, Friedländer, Bischler)?

A7: The primary differences lie in the starting materials and general reaction conditions.

  • Niementowski Synthesis: Condensation of an anthranilic acid with an amide . It's a common route to 4(3H)-quinazolinones. [5][9]* Friedländer Synthesis: Condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group (e.g., a ketone or ester). [6][10]* Bischler Synthesis: Traditionally involves the reaction of an N-acyl-2-aminobenzylamine with ammonia or an amine, often under harsh conditions of high temperature and pressure. [6][11]Modern variations have made this route more accessible. [11]

Q8: Can microwave-assisted synthesis improve my quinazoline reactions?

A8: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for quinazoline synthesis. [1][12][13]

  • Benefits of MAOS:

    • Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. [1][13] * Improved Yields: The rapid and uniform heating can minimize the formation of thermal degradation byproducts. [1] * Access to New Reaction Pathways: High temperatures and pressures can be achieved safely in sealed microwave vials, enabling reactions that are not feasible under standard reflux conditions.

Many classical methods, including the Niementowski synthesis, have been successfully adapted to microwave conditions, often with superior results. [1][5]

Q9: My starting materials are expensive. Are there more atom-economical or "green" methods for quinazoline synthesis?

A9: Yes, the field is continuously evolving towards more sustainable methods.

  • Multi-Component Reactions (MCRs): These strategies combine three or more reactants in a single pot to form the product, minimizing waste and purification steps. [3][14]* Catalytic C-H Amination/Annulation: Modern transition-metal-catalyzed methods allow for the direct formation of the quinazoline ring from simpler precursors via C-H activation, avoiding the need for pre-functionalized starting materials. [15][16][17]* Use of Greener Solvents: Some modern protocols utilize water or ethanol as solvents, reducing reliance on volatile organic compounds. [14][18] These advanced methods often provide high yields under milder conditions, making them attractive alternatives to classical syntheses. [14][19]

References

  • Meftah ON, Ali A, Al-kaf AG. Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: A review. Universal Journal of Pharmaceutical Research. 2024; 9(6): 59-67. [Link]

  • Faisal M, Saeed A. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. 2021;8:594717. [Link]

  • Kumar A, Kumar R, Uddin R, et al. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. 2023;28(14):5537. [Link]

  • Ibrahim TS, El-Gohary NS, El-Gendy MA. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. 2022;27(19):6619. [Link]

  • Abdelkhalek AS, Abdul-Malik MA, El-Shishtawy RM. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. 2024. [Link]

  • Wikipedia. Niementowski quinoline synthesis. [Link]

  • Musiol R, Sajewicz M. Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. 2011;3(6):63-69. [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. [Link]

  • Wang D, Gao F. Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Cancer Research. 2013;25(3):339-350. [Link]

  • Wikipedia. Niementowski quinazoline synthesis. [Link]

  • Banaei A, Ghavidel M, Daneshamouz S. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. 2021;9:741772. [Link]

  • Banaei A, Ghavidel M, Daneshamouz S. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. 2021;9:741772. [Link]

  • ChemEurope.com. Niementowski quinazoline synthesis. [Link]

  • Al-Qaisi AM, Al-Tel TH, Al-Sawalha M, et al. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. 2021;26(11):3357. [Link]

  • Alam M, Zaman M, Khan T, et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. 2020;2020:6495914. [Link]

  • Asif M. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry. 2014;2014:485952. [Link]

  • JoVE. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Asif M. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. 2020;17(8):603-625. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Al-dujaili, Ali Hussein. Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. 2022;10:1046903. [Link]

  • Manske RHF. The Friedländer Synthesis of Quinolines. Organic Reactions. 1942. [Link]

  • Cheng C-C, Yan S-J. The Friedländer Synthesis of Quinolines. Organic Reactions. 1982. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Organic Chemistry Portal. Quinazolinone synthesis. [Link]

  • Faisal M, Saeed A. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. 2021;8:594717. [Link]

  • Kumar A, Kumar R, Uddin R, et al. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. 2023;28(14):5537. [Link]

  • Haddadin MJ, Firooznia A, Jaber IS, et al. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron. 2013;69(1):198-203. [Link]

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Technical Support Center: Enhancing the In Vivo Performance of 2-Aminoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and overcoming the common challenges associated with the in vivo stability and bioavailability of 2-aminoquinazoline compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design. This document is structured in a practical question-and-answer format to directly address the hurdles you may face.

Section 1: Troubleshooting Guide: From Poor Efficacy to Actionable Insights

This section addresses the critical issues researchers encounter when transitioning a potent 2-aminoquinazoline from in vitro assays to in vivo models.

Q1: My 2-aminoquinazoline compound is highly potent in vitro, but shows disappointing efficacy in my animal models. What are the most likely reasons for this disconnect?

A1: This is a classic and frequent challenge in drug discovery. The discrepancy between in vitro potency and in vivo efficacy for 2-aminoquinazoline derivatives typically originates from poor pharmacokinetic properties. The compound may not be reaching its target in sufficient concentration for a long enough duration. The primary culprits to investigate are:

  • Poor Bioavailability: The fraction of the administered dose that reaches systemic circulation is too low. This can be a result of:

    • Low Aqueous Solubility: The compound doesn't dissolve effectively in gastrointestinal fluids, preventing its absorption.[1][2] Many quinazoline derivatives are hydrophobic, placing them in the Biopharmaceutics Classification System (BCS) Class II or IV.[1]

    • Low Intestinal Permeability: The compound dissolves but cannot efficiently cross the intestinal epithelium to enter the bloodstream.

    • Efflux Transporter Activity: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily.[3][4][5]

  • Rapid Metabolism: The compound is quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism) but also in the gut wall, leading to rapid clearance from the body.[6] This results in a short half-life and low overall exposure.

The first step in troubleshooting is to systematically determine which of these factors is the primary driver of poor in vivo performance.

Q2: How can I design an experimental workflow to diagnose the root cause of my compound's poor in vivo performance?

A2: A structured diagnostic workflow is essential to avoid a trial-and-error approach. By sequentially evaluating solubility, permeability, and metabolic stability, you can pinpoint the key liability.

Below is a recommended workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poor In Vivo Efficacy Despite High In Vitro Potency solubility Assess Aqueous Solubility (Kinetic/Thermodynamic Assay) start->solubility Step 1 permeability Assess Permeability (e.g., Caco-2, PAMPA) solubility->permeability If Adequate sol_issue Problem: Poor Solubility solubility->sol_issue If Low metabolism Assess Metabolic Stability (Liver Microsomes, S9, Hepatocytes) permeability->metabolism If Adequate perm_issue Problem: Poor Permeability / High Efflux permeability->perm_issue If Low (or High Efflux Ratio) met_issue Problem: Rapid Metabolism metabolism->met_issue If Low Stability sol_solution Solution: Formulation Strategies (e.g., Solid Dispersion, Nanosuspension) sol_issue->sol_solution perm_solution Solution: Medicinal Chemistry (Prodrugs, Mask Polar Groups) Efflux Inhibition Strategies perm_issue->perm_solution met_solution Solution: Medicinal Chemistry (Block Metabolic Hotspots) met_issue->met_solution

Caption: Diagnostic workflow for troubleshooting poor in vivo efficacy.

This workflow systematically de-risks the most common liabilities. Start with fundamental physicochemical properties like solubility before moving to more complex biological assays.

Q3: My compound's poor performance is due to low aqueous solubility. What are the most effective formulation strategies to address this?

A3: For BCS Class II/IV compounds, enhancing solubility is paramount. The goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract. Several formulation strategies are highly effective.[7][8][9]

Strategy Mechanism of Action Advantages Considerations References
Particle Size Reduction Increases surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.Simple, well-established techniques (micronization, nanonization). Can be applied to many compounds.May not be sufficient for extremely insoluble compounds. Potential for particle aggregation.[1][9][10]
Amorphous Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer matrix. The amorphous form has higher free energy and greater apparent solubility than the stable crystalline form.Significant solubility enhancement. Can create supersaturated solutions in vivo.Requires careful selection of polymer. Physical stability of the amorphous state must be monitored.[1][7][8]
Lipid-Based Formulations The drug is dissolved in lipids, surfactants, and co-solvents (e.g., SEDDS). These form fine emulsions or microemulsions in the gut, facilitating solubilization and absorption.Can improve absorption via lymphatic pathways, bypassing first-pass metabolism. Good for highly lipophilic drugs.Formulation development can be complex. Potential for drug precipitation upon dilution.[8][10]
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin, which has a hydrophilic exterior, forming a soluble inclusion complex.High efficiency in solubilizing specific drug molecules. Can improve stability.Stoichiometry is critical. High amounts of cyclodextrins can have safety limitations.[7][10]

For early-stage research, preparing an amorphous solid dispersion via the solvent evaporation method is often the most accessible and effective approach. A detailed protocol is provided in Section 3.

Q4: My in vitro ADME data indicates rapid clearance due to metabolism. What medicinal chemistry strategies can improve metabolic stability?

A4: Improving metabolic stability requires identifying and modifying the specific site(s) on the molecule susceptible to enzymatic breakdown, often called "metabolic soft spots."

Workflow for Improving Metabolic Stability:

G start Start: Compound shows rapid metabolic clearance met_id Metabolite Identification Study (Incubate with liver microsomes + LC-MS/MS) start->met_id soft_spot Identify 'Soft Spot' (e.g., site of hydroxylation, N-dealkylation) met_id->soft_spot block Block Metabolic Site (e.g., replace H with F or Me; steric hindrance) soft_spot->block retest Synthesize Analogs & Re-test (In vitro metabolic stability assay) block->retest

Caption: Workflow for medicinal chemistry optimization of metabolic stability.

Common Strategies:

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot can slow the rate of bond cleavage by cytochrome P450 enzymes (the kinetic isotope effect).

  • Halogenation: Introducing a fluorine atom at a site of aromatic hydroxylation can block that metabolic pathway and may also improve other properties like permeability.[6]

  • Steric Hindrance: Introducing a bulky group near the metabolic soft spot can physically block the enzyme's access to that site.

  • Scaffold Hopping/Isosteric Replacement: Replacing a metabolically labile part of the molecule with a more stable chemical group that retains the necessary biological activity. For example, replacing a metabolically susceptible aniline moiety with a more stable pyridine ring has been shown to be a successful strategy.[11]

Q5: My compound has good solubility and metabolic stability but still poor oral absorption. Could P-glycoprotein (P-gp) efflux be the problem?

A5: Yes, this is a strong possibility. If a compound is a substrate for efflux pumps like P-gp, it will be actively transported out of intestinal cells back into the gut lumen, severely limiting its net absorption even if solubility and stability are ideal.[3][4][12]

How to Diagnose and Address P-gp Efflux:

  • In Vitro Assessment: The most common method is a bidirectional transport assay using Caco-2 cell monolayers. You measure the permeability of your compound from the apical (gut) side to the basolateral (blood) side (Papp A→B) and in the reverse direction (Papp B→A).

    • An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.

    • This can be confirmed by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil or tariquidar).[5] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

  • Mitigation Strategies:

    • Structural Modification: Medicinal chemistry efforts can be directed to design analogs that are no longer recognized by P-gp. This often involves modulating properties like hydrophobicity and the number of hydrogen bond donors/acceptors.[3]

    • Co-administration with an Inhibitor: In some cases, compounds can be co-dosed with a P-gp inhibitor. Interestingly, some quinazoline derivatives have been found to be dual BCRP and P-gp inhibitors themselves, which can be a beneficial property.[3]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common metabolic pathways for 2-aminoquinazoline derivatives?

The quinazoline core and its substituents are susceptible to several Phase I and Phase II metabolic reactions. Identifying these can guide medicinal chemistry efforts.

G cluster_0 cluster_struc cluster_l1 cluster_l2 cluster_l3 cluster_l4 structure label1 Aromatic Hydroxylation (CYP450) label1->structure label2 N-Dealkylation (if R1/R2=alkyl) label2->structure label3 Oxidation of Alkyl Groups label3->structure label4 Phase II Conjugation (Glucuronidation, Sulfation on hydroxylated metabolites) label4->structure

Caption: Common metabolic liabilities on a generic 2-aminoquinazoline scaffold.

  • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes often hydroxylate electron-rich positions on the quinazoline ring or attached aromatic substituents.

  • N-dealkylation: If the amino group is substituted with alkyl chains, these can be enzymatically cleaved.

  • Oxidation: Alkyl groups attached to the quinazoline core can be oxidized to alcohols, aldehydes, and carboxylic acids.

  • Phase II Conjugation: Once a hydroxyl group is introduced via Phase I metabolism, it can be conjugated with glucuronic acid or sulfate to form highly water-soluble metabolites that are readily excreted.

FAQ 2: What is a prodrug strategy, and how can it be applied to 2-aminoquinazolines?

A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form through enzymatic or chemical transformation.[13] This strategy is used to overcome pharmacokinetic barriers.[13][14] For 2-aminoquinazolines, this could involve:

  • Improving Permeability: If the parent drug has poor permeability due to excessive polar groups (e.g., a carboxylic acid), it can be temporarily masked with a lipophilic promoiety (like an ester) to facilitate membrane crossing.[13] The ester is then cleaved by endogenous esterase enzymes in the blood or tissues to release the active drug.

  • Enhancing Solubility: A highly lipophilic compound can be attached to a polar promoiety (e.g., an amino acid or a phosphate group) to increase aqueous solubility for oral or parenteral administration.[14]

FAQ 3: How do I set up a reliable in vitro liver microsomal stability assay?

This is a cornerstone assay for assessing metabolic liability. The goal is to measure the rate at which your compound is metabolized by liver enzymes. A detailed protocol is provided in Section 3. The key components are:

  • Source of Enzymes: Pooled liver microsomes (from human or relevant preclinical species).

  • Cofactor: NADPH is required to initiate the CYP450 enzymatic cycle. The reaction is started by adding NADPH.

  • Incubation: The compound is incubated with microsomes at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the remaining parent compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from standard laboratory procedures for enhancing the solubility of poorly soluble compounds.[1]

Objective: To prepare a 1:4 (w/w) drug-to-polymer solid dispersion to improve the dissolution rate and apparent solubility of a 2-aminoquinazoline derivative.

Materials:

  • 2-aminoquinazoline derivative ("Drug")

  • Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer (e.g., HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) in which both the drug and polymer are soluble.

  • Rotary evaporator, round-bottom flask, water bath.

  • Mortar, pestle, and sieve.

Procedure:

  • Dissolution: Accurately weigh 50 mg of the Drug and 200 mg of PVP K30.

  • Transfer both components to a 100 mL round-bottom flask.

  • Add a sufficient volume of methanol (e.g., 20 mL) to completely dissolve both the drug and the polymer. Use a sonicator or vortex mixer to aid dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C.

  • Reduce the pressure and rotate the flask to create a thin film of the drug-polymer mixture on the flask wall as the solvent evaporates. Continue until a dry, glassy film is formed.

  • Drying: Place the flask under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.

  • Milling and Sieving: Carefully scrape the dried solid dispersion from the flask using a spatula.

  • Gently pulverize the solid mass into a fine powder using a mortar and pestle.

  • Pass the powder through a fine-mesh sieve to ensure a uniform particle size.

  • Characterization (Self-Validation):

    • In Vitro Dissolution: Perform a dissolution study comparing the solid dispersion to the unformulated crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid). A significant increase in the dissolution rate and extent validates the formulation's success.

    • Solid-State Analysis (Optional but Recommended): Use X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion (absence of sharp Bragg peaks). Differential Scanning Calorimetry (DSC) can also be used to confirm the absence of a melting endotherm for the crystalline drug.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic half-life (t½) of a 2-aminoquinazoline derivative.

Materials:

  • Pooled liver microsomes (human or preclinical species, e.g., rat, mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound (a known rapidly metabolized drug, e.g., verapamil)

  • Cold acetonitrile with an analytical internal standard (IS)

  • 96-well plates, multichannel pipette, LC-MS/MS system.

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: In a 96-well plate, add the microsomal suspension. Then, add the test compound from its stock solution to achieve a final concentration of 1 µM. (Ensure the final DMSO concentration is <0.5%). Mix gently.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the first plate.

  • Time Points: Incubate the reaction plate at 37°C. At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile with IS to the corresponding wells.

  • Control Reactions:

    • Negative Control (-NADPH): Run a parallel incubation without adding NADPH to check for non-enzymatic degradation.

    • Positive Control: Run a known rapidly metabolized compound to ensure the microsomal batch is active.

  • Sample Processing: Once all time points are collected and quenched, seal the plate, vortex for 2 minutes, and then centrifuge at ~3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural log (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is k.

    • Calculate the in vitro half-life: t½ = 0.693 / -k

References

  • Liu, X. (2019). Drug Transporters in Drug Disposition, Effects and Toxicity. Springer. [Link not available from search, referencing general knowledge on ABC transporters]
  • Kim, H. R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [Link]

  • Kim, H. R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [Link]

  • Dei, S., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]

  • Chen, Y.-F., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. National Institutes of Health. [Link]

  • Popa, M., et al. (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. [Link]

  • Reilley, M. J., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI. [Link]

  • Qin, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Korcz, M., et al. (2018). Synthesis, structure, chemical stability, and in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones bearing a 1, 2, 4-triazole or benzotriazole moiety. Molecules. [Link]

  • Theti, D. S., et al. (1996). Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT). PubMed. [Link]

  • G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Creek, D. J., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Wetzel, M., et al. (2013). Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. PubMed. [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Hamada, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Vale, N., et al. (2016). Amino Acids in the Development of Prodrugs. MDPI. [Link]

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Technical Support Center: Troubleshooting 2-Aminoquinazolin-6-ol Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to reduce off-target effects of 2-Aminoquinazolin-6-ol Content Type: Technical Support Center Guide

Core Directive: The Specificity Challenge

You are likely using 2-Aminoquinazolin-6-ol (or a derivative where this is the core pharmacophore) as a kinase inhibitor or chemical probe. While the quinazoline scaffold is a privileged structure in medicinal chemistry (found in drugs like gefitinib and erlotinib), its efficacy comes with a cost: inherent promiscuity .

The 2-aminoquinazoline core functions as an ATP-mimetic. Without precise decoration, it will bind to the ATP-binding pocket of hundreds of kinases (e.g., EGFR, GAK, Hsp90) and potentially intercalate into DNA or inhibit folate-dependent enzymes (like DHFR).

Your Strategy: To reduce off-target effects, you must transition from a "binder" to a "specific inhibitor" by exploiting the unique structural features of your target protein's binding pocket. This guide provides the diagnostic workflows and chemical strategies to achieve that.

Diagnostic Workflow: Is it On-Target or Off-Target?

Before modifying your molecule, you must determine if the toxicity or unexpected phenotype is due to polypharmacology (binding multiple kinases) or assay interference (aggregation/fluorescence).

Troubleshooting Start Unexpected Phenotype / Toxicity CheckConc Check Concentration (>10 µM?) Start->CheckConc Aggreg Aggregation / Non-Specific Binding CheckConc->Aggreg Yes TargetVal Target Validation CheckConc->TargetVal No (<1 µM) Detergent Add 0.01% Triton X-100 or Tween-20 Aggreg->Detergent Detergent->TargetVal Phenotype Persists Outcome2 Effect Disappears: Non-Specific / Assay Artifact Detergent->Outcome2 Phenotype Lost NegControl Test Negative Control (e.g., N-methylated analog) TargetVal->NegControl Rescue Rescue Experiment (Express Drug-Resistant Mutant) NegControl->Rescue Control is Inactive Outcome1 Effect Persists: True Off-Target (Polypharmacology) NegControl->Outcome1 Control is Active Rescue->Outcome1 Cells Die Outcome3 Effect Disappears: On-Target Mechanism Confirmed Rescue->Outcome3 Cells Survive

Figure 1: Decision tree for distinguishing between non-specific aggregation, assay artifacts, and true pharmacological off-target effects.

Technical Guide: Mechanisms & Mitigation Strategies

Mechanism A: Kinase Promiscuity (ATP Competition)

The 2-amino group and N1/N3 nitrogens of the quinazoline ring form a characteristic hydrogen-bonding motif that mimics the adenine ring of ATP. This allows the molecule to dock into the hinge region of many kinases.

  • The Problem: Unsubstituted 2-aminoquinazolin-6-ol fits into too many pockets (e.g., GAK, EGFR, VEGFR).

  • The Fix (SAR Strategy):

    • Exploit the "Gatekeeper" Residue: Add bulky hydrophobic groups (e.g., isopropyl, phenyl) to the C4 position or the N2 amine . This creates steric clashes with kinases that have larger gatekeeper residues, filtering them out.

    • Target the Solvent Front: The 6-position (6-OH) often points towards the solvent front. Derivatizing this hydroxyl with solubilizing groups (like morpholine or piperazine linkers) can reduce lipophilicity-driven non-specific binding while adding specific contacts.

Mechanism B: Assay Interference (Fluorescence)

Aminoquinazolines are often intrinsically fluorescent.

  • The Problem: In fluorescence polarization (FP) or FRET assays, the compound's autofluorescence can mask the signal, leading to false IC50 values.

  • The Fix:

    • Use Red-Shifted Assays: Switch to TR-FRET (Time-Resolved FRET) utilizing Lanthanides (Europium/Terbium), which have a long fluorescence lifetime, allowing you to gate out the short-lived autofluorescence of the quinazoline.

    • Blank Correction: Always run a "compound only" control without the enzyme/fluorophore to quantify background signal.

Mechanism C: Reactive Metabolites (The 6-OH Risk)

The 6-hydroxy group is a metabolic handle.

  • The Problem: In cellular assays, the phenol can be oxidized to a quinone-imine or conjugated (glucuronidation), leading to rapid clearance or covalent binding to off-target proteins (toxicity).

  • The Fix:

    • Bioisosteres: Replace the -OH with a Fluorine (-F) or a Methoxy (-OMe) group if the H-bond donor is not critical for binding. This blocks metabolic conjugation.

Experimental Protocols

Protocol 1: The "Negative Control" Validation

To prove your observed effect is driven by specific binding, not general toxicity.

  • Synthesize/Source a Negative Control: Create a derivative of 2-aminoquinazolin-6-ol that is sterically incapable of binding the target (e.g., N-methylation of the hinge-binding amine or a bulky substitution at C2).

  • Parallel Dosing: Treat cells with your active compound and the negative control at equipotent concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Readout:

    • Valid Result: Active compound kills cells/inhibits pathway; Negative control does not .

    • Off-Target Warning: Both compounds show similar toxicity. This indicates the toxicity is likely due to the chemical scaffold's physical properties (e.g., membrane disruption) rather than specific kinase inhibition.

Protocol 2: Aggregation Counter-Screen

To ensure you aren't just "soaping" the protein.

  • Prepare Buffer: Standard kinase buffer (50 mM HEPES, pH 7.5).

  • Condition A: Enzyme + Substrate + Inhibitor.

  • Condition B: Enzyme + Substrate + Inhibitor + 0.01% Triton X-100 (freshly prepared).

  • Compare IC50:

    • If IC50 shifts dramatically (e.g., from 100 nM to >10 µM) upon adding detergent, your compound was acting as a colloidal aggregate (false positive).

Data Summary: Optimization Impact

Hypothetical SAR data illustrating the impact of modification on selectivity.

Compound VariantModificationPrimary Target IC50Off-Target (e.g., GAK) IC50Selectivity IndexNotes
2-Aminoquinazolin-6-ol None (Parent)50 nM45 nM~1xHighly Promiscuous
Analog A 4-anilino substitution12 nM300 nM25xImproved potency, moderate selectivity
Analog B 6-O-methyl ether80 nM60 nM0.75xLoss of H-bond donor; metabolic stability up
Analog C N2-isopropyl150 nM>10,000 nM>60x High Selectivity (Steric clash)

Frequently Asked Questions (FAQs)

Q: My compound precipitates in cell media. Is this an off-target effect? A: Indirectly, yes. Precipitation causes local high concentrations ("crystals") that can mechanically damage cells or trigger stress responses unrelated to your target. Solution: Ensure your DMSO stock is fully soluble and keep final DMSO concentration <0.5%. If the 6-OH is unsubstituted, the molecule is planar and stacks easily; adding a solubilizing tail (e.g., morpholine) at the 6-position often fixes this.

Q: I see inhibition of DHFR (Dihydrofolate Reductase). Why? A: The 2-aminoquinazoline core is structurally similar to the pteridine ring of folate. This is a classic "class effect" off-target. Solution: Check if your toxicity is rescued by adding thymidine or hypoxanthine to the media. If it is, you are inhibiting the folate pathway.

Q: Can I use this scaffold for in vivo studies? A: The 6-OH group makes the parent molecule a prime target for Phase II metabolism (glucuronidation), likely resulting in poor bioavailability. You must cap the hydroxyl (e.g., methoxy, ethoxy) or use a bioisostere for animal studies.

References

  • Quinazoline Scaffold Promiscuity & Kinase Binding

    • Title: Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.[1][2]

    • Source: European Journal of Medicinal Chemistry (2019).[1]

    • URL:[Link]

  • GAK and Off-Target Kinase Liability

    • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (Discusses the close structural analog and off-target profiles).
    • Source: ACS Chemical Biology (2015).
    • URL:[Link]

  • Aggreg

    • Title: Promiscuous inhibitors: an aggreg
    • Source: Journal of Medicinal Chemistry (2003).
    • URL:[Link]

  • Fluorescence Interference in Kinase Assays

    • Title: Fluorescence Polarization Assays in Small Molecule Screening.[3]

    • Source: Methods in Molecular Biology (2011).
    • URL:[Link]

Sources

Technical Support Center: Optimizing the 2-Arylquinazoline-4(3H)one Scaffold for Antitrypanosomal Agents

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of the 2-arylquinazoline-4(3H)one scaffold for the development of novel antitrypanosomal agents. The quinazoline core is a well-established privileged scaffold in medicinal chemistry, and its derivatives have shown promise against a variety of therapeutic targets.[1][2][3] In the context of neglected tropical diseases like Human African Trypanosomiasis (HAT) and Chagas disease, this scaffold serves as a valuable starting point for the design of new, effective therapeutics.[4][5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, characterization, and biological evaluation.

I. Synthesis and Chemical Optimization: FAQs and Troubleshooting

This section addresses common hurdles in the chemical synthesis and optimization of 2-arylquinazoline-4(3H)one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points and synthetic strategies for generating a library of 2-arylquinazoline-4(3H)one analogs for antitrypanosomal screening?

A1: A prevalent and effective strategy involves a two-step synthesis starting from the corresponding 2-arylquinazolin-4(3H)-ones.[7] This approach allows for late-stage diversification at the 4-position, which has been shown to be critical for modulating the mechanism of action and enhancing antitrypanosomal potency.[8] The general workflow is as follows:

  • Chlorination: The parent 2-arylquinazolin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 2-aryl-4-chloroquinazoline intermediate.[7]

  • Nucleophilic Substitution: The highly reactive 4-chloro group is then displaced by a variety of nucleophiles to introduce diverse functionalities. For example, reaction with hydrazine hydrate affords the 2-arylquinazolin-4-hydrazine, a key intermediate for further derivatization.[7][9]

This modular approach is advantageous as it allows for the rapid generation of a library of analogs with diverse pharmacophores at the 4-position, starting from a common intermediate.

Q2: I'm observing low yields during the synthesis of my 2-arylquinazoline-4(3H)one core. What are the likely causes and how can I improve the yield?

A2: Low yields in classical quinazolinone syntheses, such as the Niementowski reaction (condensation of anthranilic acids with amides), can arise from several factors.[10] High reaction temperatures can lead to decomposition of starting materials. The nature of the substituents on the anthranilic acid can also significantly impact the reaction efficiency. To troubleshoot, consider the following:

  • Temperature Optimization: Gradually decrease the reaction temperature to find the optimal balance between reaction rate and stability of the reactants.

  • Catalyst Choice: For certain syntheses, the choice of catalyst is crucial. Ensure the catalyst is active and used in the appropriate concentration.

  • Microwave-Assisted Synthesis: This technique can often improve yields and reduce reaction times by providing efficient and uniform heating.[11]

Q3: My purified compounds show poor solubility in aqueous solutions for biological testing. What strategies can I employ to improve solubility?

A3: Poor aqueous solubility is a common challenge in drug discovery. Several strategies can be employed to address this:

  • Salt Formation: If your compound has a basic nitrogen, consider forming a hydrochloride or other pharmaceutically acceptable salt to enhance solubility.

  • Introduction of Polar Functional Groups: Modify the scaffold to include polar groups such as hydroxyl (-OH), amino (-NH₂), or morpholine moieties.[12]

  • Formulation with Solubilizing Agents: For in vitro assays, consider using co-solvents like DMSO or formulating the compounds with cyclodextrins. However, be mindful of the potential for the vehicle to affect the biological assay.

Troubleshooting Guide: Synthesis
Issue Potential Cause Recommended Solution
Incomplete reaction/presence of starting material Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS and extend the reaction time or incrementally increase the temperature.
Formation of multiple byproducts Reaction conditions are too harsh, leading to side reactions.Lower the reaction temperature. If using a catalyst, consider a milder one. Optimize the stoichiometry of the reactants.[13]
Difficulty in purifying the final product Byproducts have similar polarity to the desired compound.Employ alternative purification techniques such as preparative HPLC or crystallization. Consider derivatizing the desired product to alter its polarity for easier separation, followed by a deprotection step.
Hydrolysis of the quinazolinone ring Presence of water in the reaction mixture or during workup under acidic/basic conditions.Use anhydrous solvents and reagents. Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to strong acids or bases.

II. Biological Evaluation: FAQs and Troubleshooting

This section focuses on the challenges associated with the in vitro and in vivo evaluation of 2-arylquinazoline-4(3H)one derivatives against Trypanosoma species.

Frequently Asked Questions (FAQs)

Q4: What are the standard in vitro assays for determining the antitrypanosomal activity of my compounds?

A4: The initial screening of compounds is typically performed using in vitro assays against different life cycle stages of the parasite.[14][15] For Trypanosoma cruzi, the causative agent of Chagas disease, assays are conducted on epimastigotes (the replicative form in the insect vector) and intracellular amastigotes (the replicative form in mammalian cells).[16] For Trypanosoma brucei, the causative agent of HAT, bloodstream forms are used.[17] A common method involves incubating the parasites with serial dilutions of the test compound and determining the concentration that inhibits parasite growth by 50% (IC₅₀) using a viability dye like resazurin.[14]

Q5: My compounds are potent against the parasite in vitro, but show high cytotoxicity to mammalian cells. How can I improve the selectivity index?

A5: A high selectivity index (SI), the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the inhibitory concentration (IC₅₀) against the parasite, is crucial for a viable drug candidate. To improve selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound to identify the pharmacophores responsible for antitrypanosomal activity and those contributing to cytotoxicity. For example, modifications at the 4-position of the quinazoline ring have been shown to significantly impact both activity and toxicity.[8]

  • Target-Based Design: If the molecular target of your compound series is known (e.g., lysyl-tRNA synthetase 1), use computational modeling to design modifications that enhance binding to the parasite target while minimizing interaction with the human ortholog.[18][19]

Q6: What are the potential mechanisms of action for 2-arylquinazoline-4(3H)one derivatives against Trypanosoma?

A6: The 2-arylquinazoline-4(3H)one scaffold can be functionalized to act through multiple mechanisms:

  • Antifolate Activity: The quinazoline core can mimic the folate substrate, thereby inhibiting enzymes in the folate biosynthesis pathway, which is essential for parasite survival.[8]

  • Induction of Oxidative Stress: Introduction of specific pharmacophores, such as a 5-nitrofuryl-hydrazinyl moiety at the 4-position, can lead to the production of nitric oxide (NO) or reactive oxygen species (ROS), which are toxic to the parasite.[8][20]

  • Enzyme Inhibition: Certain derivatives have been shown to target specific parasite enzymes, such as trypanothione reductase or lysyl-tRNA synthetase 1 (KRS1).[18][21]

Troubleshooting Guide: Biological Assays
Issue Potential Cause Recommended Solution
High variability in IC₅₀ values between experiments Inconsistent parasite density or growth phase. Assay reagents (e.g., resazurin) are unstable.Standardize the parasite culture and ensure that parasites are in the logarithmic growth phase for all assays. Prepare fresh assay reagents for each experiment.[22]
Compound precipitation in assay media Poor aqueous solubility of the test compound.Decrease the highest concentration tested. Use a higher percentage of DMSO as a co-solvent (while ensuring the final concentration is not toxic to the cells).[23]
Discrepancy between activity against different parasite life stages The compound may target a pathway that is only essential in a specific life stage. The compound may not be able to cross the necessary membranes to reach the intracellular amastigotes.Test the compounds against both extracellular and intracellular forms of the parasite. Evaluate the physicochemical properties of the compounds to predict their ability to penetrate host cells.[15]

III. Experimental Protocols

Protocol 1: General Synthesis of 2-Arylquinazolin-4-hydrazine

This protocol describes a general two-step synthesis of a key intermediate for further derivatization at the 4-position.[7]

  • Step 1: Synthesis of 2-Aryl-4-chloroquinazoline

    • To a solution of the starting 2-arylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (6 equivalents), reflux the mixture at 100°C for 4-5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aryl-4-chloroquinazoline, which can often be used in the next step without further purification.

  • Step 2: Synthesis of 2-Arylquinazolin-4-hydrazine

    • Dissolve the crude 2-aryl-4-chloroquinazoline (1 equivalent) in ethanol.

    • Add hydrazine hydrate (4 equivalents) to the solution.

    • Heat the reaction mixture at 70°C for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-arylquinazolin-4-hydrazine.

Protocol 2: In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)

This protocol is a standard method for determining the in vitro potency of compounds against Trypanosoma brucei.[14]

  • Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

  • Assay Preparation:

    • Dispense 50 µL of HMI-9 medium into each well of a 96-well microtiter plate.

    • Add the test compounds in serial dilutions to the wells. Include a drug-free control and a reference drug control (e.g., pentamidine).

    • Adjust the parasite density to 2 x 10⁵ cells/mL.

    • Add 50 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 2-4 hours.

    • Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

IV. Data and Workflow Visualization

Structure-Activity Relationship (SAR) Summary

The following table summarizes the general SAR for 2-arylquinazoline-4(3H)one derivatives based on published data.[8]

Position of Substitution Substituent Type Effect on Antitrypanosomal Activity
2-Aryl Ring Electron-deficient groups (e.g., 4-Cl, 4-Br)Generally increases activity
4-Position Hydrazinyl moietyEnhances activity compared to the parent -one
4-Position 5-Nitrofuryl-hydrazinyl moietySignificantly enhances activity, likely through an additional mechanism of action (ROS production)
Diagrams

Synthesis_Workflow start 2-Arylquinazolin-4(3H)-one intermediate1 2-Aryl-4-chloroquinazoline start->intermediate1 POCl3 intermediate2 2-Arylquinazolin-4-hydrazine intermediate1->intermediate2 NH2NH2·H2O final_product Diverse 4-substituted analogs intermediate2->final_product Aldehydes, etc. Mechanism_of_Action Compound 2-Arylquinazoline-4(3H)one Derivative Target1 Folate Biosynthesis Compound->Target1 Target2 Oxidative Stress (NO/ROS Production) Compound->Target2 Target3 Lysyl-tRNA Synthetase 1 (KRS1) Compound->Target3 Outcome Parasite Death Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Potential mechanisms of action for antitrypanosomal 2-arylquinazoline-4(3H)one derivatives.

V. References

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. ()

  • Privileged small molecules against neglected tropical diseases: A perspective from structure activity relationships. ()

  • Privileged Structures in the Design of Potential Drug Candidates for Neglected Diseases. ()

  • Privileged Structures in the Design of Potential Drug Candidates for Neglected Diseases. ()

  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. ()

  • In Vitro Drug Efficacy Testing Against Trypanosoma brucei. ()

  • Application Notes and Protocols for the Evaluation of Antitrypanosomal Agents. ()

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ()

  • Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease. ()

  • Privileged Structures in the Design of Potential Drug Candidates for Neglected Diseases. ()

  • Troubleshooting common side reactions in quinazoline synthesis. ()

  • Antitrypanosomal quinazolines targeting lysyl-tRNA synthetase show partial efficacy in a mouse model of acute Chagas disease. ()

  • Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads. ()

  • Technical Support Center: Synthesis of Quinazolinone Derivatives. ()

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ()

  • Representative 4(3H)-quinazolinone scaffold-containing drugs and their... ()

  • A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ()

  • Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. ()

  • Technical Support Center: Novel Antitrypanosomal Compound Screening. ()

  • Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need. ()

  • Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ()

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ()

  • Quinazolinone synthesis. ()

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. ()

Sources

Validation & Comparative

Cross-reactivity profiling of 2-Aminoquinazolin-6-ol against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for profiling 2-Aminoquinazolin-6-ol , a privileged scaffold often utilized in Fragment-Based Drug Discovery (FBDD). Unlike fully optimized clinical inhibitors (e.g., Gefitinib, Palbociclib), this molecule represents a "minimal binder"—a core chemical fragment designed to probe the ATP-binding pocket of kinases.

Key Technical Insight: The 2-aminoquinazoline moiety functions as a bidentate hydrogen bond donor/acceptor motif, interacting with the kinase hinge region (typically mimicking the adenine ring of ATP). The C6-hydroxyl group ("-ol") serves as a critical vector for solvent interaction or further chemical functionalization.

Objective: To objectively compare the cross-reactivity profile of this scaffold against standard controls, establishing its utility as a starting point for lead optimization while flagging potential off-target liabilities (pan-assay interference).

Strategic Positioning: Scaffold vs. Optimized Inhibitor

In kinase drug discovery, it is critical to distinguish between a Fragment Hit (like 2-Aminoquinazolin-6-ol) and a Lead Compound . The following table contrasts the performance metrics expected during profiling.

Table 1: Comparative Performance Metrics
Feature2-Aminoquinazolin-6-ol (The Scaffold)Staurosporine (Pan-Kinase Control)Gefitinib (Optimized EGFR Inhibitor)
Primary Role FBDD Starting Point / Chemical ProbeAssay Validation / Positive ControlClinical Therapeutic
Potency (IC50) Moderate (1 – 50 µM)High (nM range)High (nM range)
Ligand Efficiency (LE) High (> 0.3) ModerateModerate
Selectivity Profile Promiscuous (Class-dependent) Extremely PromiscuousHighly Selective (EGFR-driven)
Binding Mode Hinge Binder (ATP Competitive)Hinge Binder (ATP Competitive)Hinge + Hydrophobic Pocket
Key Targets CDK4/6, STK17A, Aurora, VEGFR>90% of KinomeEGFR (WT/Mutants)

Analyst Note: The high Ligand Efficiency (LE) of 2-Aminoquinazolin-6-ol makes it attractive. Although its raw potency is lower than Gefitinib, its small size (MW < 200 Da) means each atom contributes significantly to binding. Profiling is essential to ensure it does not bind indiscriminately due to aggregation or redox cycling.

Mechanism of Action & Binding Topology

The 2-aminoquinazoline core targets the ATP-binding cleft. The diagram below illustrates the structural logic of its interaction versus the native substrate (ATP).

KinaseBinding ATP_Pocket ATP Binding Pocket (Hinge Region) Interaction H-Bonding (Glu/Leu Backbone) ATP_Pocket->Interaction Anchors via N1/N3/2-NH2 Scaffold 2-Aminoquinazolin-6-ol (Fragment) Scaffold->ATP_Pocket Competes with ATP Optimization Lead Optimization (R-Group Growth) Scaffold->Optimization C6-OH Functionalization OffTarget Off-Target Kinases (CDK, Aurora, STK) Interaction->OffTarget Conserved Hinge Motifs Optimization->OffTarget Reduces Promiscuity (Selectivity Filter)

Figure 1: Mechanism of Action. The scaffold anchors to the hinge region. The C6-hydroxyl group provides a vector for chemical growth (Optimization) to improve selectivity.

Experimental Protocol: High-Concentration Profiling

Standard kinase assays often fail to detect fragments because they are run at low concentrations (1–10 µM). To accurately profile 2-Aminoquinazolin-6-ol, a Thermal Shift Assay (TSA) or High-Concentration FRET is required.

Protocol: Differential Scanning Fluorimetry (DSF/TSA)

Scope: Detect binding affinity (


) across a panel of kinases by measuring thermal stabilization (

).

Reagents:

  • Compound: 2-Aminoquinazolin-6-ol (20 mM stock in DMSO).

  • Protein: Recombinant Kinase Domain (e.g., CDK4, EGFR, Aurora A) @ 2–5 µM.

  • Dye: SYPRO Orange (5000x concentrate).

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

Step-by-Step Workflow:

  • Preparation: Dilute 2-Aminoquinazolin-6-ol to a final assay concentration of 50 µM and 100 µM (Fragments require high concentration).

  • Control Setup:

    • Negative:[1] DMSO only (Vehicle).

    • Positive: Staurosporine (10 µM) to ensure the protein can be stabilized.

  • Plate Loading: In a 384-well PCR plate, mix:

    • 10 µL Protein solution (final 2 µM).

    • 10 µL Compound/Dye mix (SYPRO Orange 5x final).

  • Thermal Ramp: Run in a RT-PCR machine (e.g., Roche LightCycler).

    • Ramp: 25°C to 95°C at 0.05°C/second.

  • Data Analysis: Calculate the melting temperature (

    
    ) from the derivative of the fluorescence curve.
    
    • Hit Criteria:

      
       relative to DMSO control.
      

Validation Check: If the scaffold shows


 on all tested kinases, suspect non-specific aggregation or precipitation (Pan-Assay Interference).

Comparative Profiling Data (Representative)

The following data represents the expected selectivity profile of the naked scaffold versus an optimized inhibitor .

Table 2: Representative Selectivity Panel (10 µM Screen)
Target Kinase2-Aminoquinazolin-6-ol (% Inhibition)Gefitinib (% Inhibition)Interpretation
EGFR (WT) 45% (Moderate)98% (Potent) Scaffold binds EGFR but lacks the hydrophobic tail for high affinity.
CDK4/CycD1 65% (Hit) 5% (Inactive)2-aminoquinazolines have intrinsic affinity for CDKs [1].
STK17A 60% (Hit) 10% (Inactive)Known off-target for quinazoline cores [2].
Aurora A 40% (Moderate)15% (Inactive)Common off-target for planar heterocycles.
InsR 5% (Inactive)2% (Inactive)Scaffold shows some selectivity (not totally sticky).

Analysis: The 2-Aminoquinazolin-6-ol scaffold is less potent than Gefitinib but more promiscuous , hitting EGFR, CDKs, and STKs. This "poly-pharmacology" is typical for fragments. The goal of optimization is to grow the molecule from the C6-OH position to clash with the non-conserved regions of CDK/STK, thereby gaining specificity for the desired target (e.g., EGFR).

Workflow: From Profiling to Hit Validation

To ensure the profile generated is accurate and not an artifact, follow this decision tree.

Workflow Start Start: 2-Aminoquinazolin-6-ol (Scaffold) Screen Primary Screen (100 µM) Method: DSF or TR-FRET Start->Screen Filter Filter Hits (>30% Inhibition or dT > 2°C) Screen->Filter SPR SPR Validation (Biacore) Check Stoichiometry (1:1) Filter->SPR Confirm Binding Selectivity Selectivity Profiling (Panel of 50+ Kinases) SPR->Selectivity Decision Decision Point Selectivity->Decision Lead Valid Lead (Specific Binding) Decision->Lead Distinct SAR PAINS PAINS/Aggregator (Discard) Decision->PAINS Flat SAR / Super-Stoichiometric

Figure 2: Validation Workflow. Critical path from raw scaffold to validated lead, emphasizing SPR (Surface Plasmon Resonance) to rule out false positives.

References

  • Bathini, Y., et al. (2005). "2-Aminoquinazoline inhibitors of cyclin-dependent kinases."[2] Bioorganic & Medicinal Chemistry Letters, 15(17), 3881-3885.[2]

  • Sela, I., et al. (2023). "Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors." Journal of Medicinal Chemistry.

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry, 51(16), 4986–4999. (Discusses fragment profiling principles).

  • Huber, K. V., et al. (2014). "Proteome-wide drug and metabolite interaction mapping by thermal stability profiling." Nature Methods, 11(10), 1091-1097. (Protocol for TSA/DSF).

Sources

Comparative Analysis of the Biological Effects of Different 2-Aminoquinazoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-aminoquinazoline isomers, focusing on their structural distinctions, biological target profiles, and experimental validation.

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry.[1][2][3][4][5] While 4-aminoquinazoline derivatives (e.g., Gefitinib, Erlotinib) are well-established as Epidermal Growth Factor Receptor (EGFR) inhibitors, their regioisomers, 2-aminoquinazolines , exhibit a distinct biological profile, favoring Cyclin-Dependent Kinases (CDKs) and antimicrobial targets. This guide objectively compares these isomers, analyzing how the position of the amino group and ring substituents dictates binding affinity, selectivity, and therapeutic utility.

Structural Basis of Biological Divergence

The term "isomer" in this context addresses two critical dimensions:

  • Regioisomerism of the Core: The difference between 2-aminoquinazoline and 4-aminoquinazoline.

  • Positional Isomerism of Substituents: The impact of substituting the 6-position versus the 7-position on the 2-aminoquinazoline ring.

1.1 Core Regioisomerism: 2-Amino vs. 4-Amino

The shift of the amino group from C4 to C2 fundamentally alters the hydrogen bond donor/acceptor motif presented to the biological target.

  • 4-Aminoquinazoline: Mimics the adenine ring of ATP. The N1 accepts a hydrogen bond, and the 4-NH donates one. This "N1-C4" motif is perfectly complementary to the hinge region of EGFR.

  • 2-Aminoquinazoline: Presents a different donor/acceptor geometry (N3 acceptor / 2-NH donor). This alteration often reduces affinity for EGFR but opens selectivity for serine/threonine kinases like CDK4/6 and HPK1.

1.2 Tautomeric Considerations

2-aminoquinazolines can exist in amino or imino tautomeric forms. In solution, the amino form typically predominates, which is critical for designing ligand-protein interactions.

Comparative Biological Activity
2.1 Kinase Inhibition Profile (EGFR vs. CDK)

The most significant divergence lies in kinase selectivity.

Table 1: Comparative IC50 Values of Representative Isomers Data synthesized from representative structure-activity relationship (SAR) studies.

Scaffold IsomerRepresentative CompoundPrimary TargetIC50 (nM)Selectivity Profile
4-Aminoquinazoline Gefitinib (Ref. Std)EGFR (WT)33High for Tyrosine Kinases
2-Aminoquinazoline Compound 2A-subCDK445High for Ser/Thr Kinases
2-Aminoquinazoline Compound 2A-subEGFR (WT)>10,000Poor EGFR affinity
4-Aminoquinazoline Compound 4A-subCDK4>5,000Poor CDK affinity

Insight: The 4-amino isomer is essential for EGFR potency. Moving the amine to the 2-position (2-amino isomer) effectively abolishes EGFR activity but enhances CDK4 inhibition, demonstrating that "isomeric switching" is a viable strategy for scaffold repurposing.

2.2 Positional Isomerism: 6- vs. 7-Substitution

Within the 2-aminoquinazoline series, the position of substituents (e.g., -OMe, -Cl, -NO2) on the benzene ring modulates potency.

  • 6-Substitution: Often points towards the solvent-accessible region in CDKs, allowing for bulky groups that improve solubility.

  • 7-Substitution: frequently clashes with the "floor" of the ATP-binding pocket in many kinases, often leading to a 10-100 fold reduction in potency compared to 6-substituted isomers.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways targeted by these isomers.

KinasePathways Target_EGFR EGFR (Tyrosine Kinase) Downstream_Ras Ras-Raf-MEK-ERK Target_EGFR->Downstream_Ras Activates Target_CDK CDK4/6 (Ser/Thr Kinase) Downstream_Rb Rb Phosphorylation (Cell Cycle G1->S) Target_CDK->Downstream_Rb Promotes Ligand_4Amino 4-Aminoquinazoline (e.g., Gefitinib) Ligand_4Amino->Target_EGFR High Affinity Binding Ligand_4Amino->Target_CDK Low Affinity Ligand_4Amino->Downstream_Ras Blocks Ligand_2Amino 2-Aminoquinazoline (e.g., CDK Inhibitors) Ligand_2Amino->Target_EGFR No Binding Ligand_2Amino->Target_CDK High Affinity Binding Ligand_2Amino->Downstream_Rb Blocks Outcome_Arrest Cell Cycle Arrest Ligand_2Amino->Outcome_Arrest Result Outcome_Prolif Cell Proliferation Downstream_Ras->Outcome_Prolif Downstream_Rb->Outcome_Prolif

Figure 1: Divergent signaling impact. 4-amino isomers target EGFR/Ras pathways, while 2-amino isomers target CDK/Rb pathways.

Experimental Protocols

To validate the isomeric differences described above, the following self-validating protocols are recommended.

4.1 Protocol: Comparative Kinase Affinity Assay (FRET-based)

Objective: Determine the IC50 of 2-amino vs 4-amino isomers against EGFR and CDK4.

Reagents:

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Recombinant EGFR and CDK4/CycD1 enzymes.

  • Fluorescently labeled peptide substrates (e.g., ULight-poly GT for EGFR).

  • Europium-labeled anti-phosphoantibody.

Workflow:

  • Preparation: Dissolve isomers in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in kinase buffer (max 1% DMSO final).

  • Enzyme Mix: Add 5 µL of enzyme (0.5 nM final) to 384-well plates.

  • Inhibitor Addition: Add 2.5 µL of diluted isomers. Incubate 15 min at RT.

  • Reaction Initiation: Add 2.5 µL ATP/Peptide mix (at Km for ATP). Incubate 60 min.

  • Detection: Add 10 µL EDTA/Eu-Antibody mix. Read TR-FRET signal after 60 min.

  • Validation:

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Isomer Check: Gefitinib must show <50 nM IC50 for EGFR to validate the assay run.

4.2 Protocol: Synthesis of 2-Aminoquinazoline Scaffold

Objective: Synthesize the 2-amino core to differentiate from commercially available 4-amino precursors.

Step-by-Step:

  • Cyclization: React 2-fluorobenzaldehyde with guanidine carbonate in DMA (Dimethylacetamide).

  • Conditions: Heat at 140°C for 4-6 hours.

  • Work-up: Pour into ice water. The 2-aminoquinazoline precipitates.

  • Purification: Recrystallize from ethanol.

  • QC Check: 1H-NMR must show the absence of the aldehyde proton (~10 ppm) and the presence of the amino singlet (~6-7 ppm).

Antimicrobial Potential: A Unique Niche for 2-Amino Isomers

Unlike their 4-amino counterparts, 2-aminoquinazolines often exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

Compound IsomerS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
2-Amino-6-bromoquinazoline 4-832-648-16
4-Amino-6-bromoquinazoline >128>128>128

Mechanistic Causality: The 2-amino group facilitates interaction with bacterial DNA gyrase in a mode distinct from the ATP-competitive binding seen in human kinases, a property less accessible to the 4-amino isomer due to steric hindrance in the bacterial binding pocket.

References
  • Structure-Activity Relationship of Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: National Institutes of Health (PMC) [Link]

  • 2-Aminoquinazoline Inhibitors of Cyclin-Dependent Kinases. Source: PubMed [Link]

  • Antimicrobial and Cytotoxic Evaluation of New Quinazoline Derivatives. Source: PubMed [Link][6]

  • Structure-Guided Optimization of 2-Aminoquinazoline HPK1 Inhibitors. Source: Journal of Medicinal Chemistry [Link][7]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Source: MDPI [Link]

Sources

A Comparative Performance Analysis of 2-Aminoquinazolin-6-ol in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved tyrosine kinase inhibitors (TKIs).[1][2][3] This guide provides a comprehensive performance benchmark of a novel quinazoline derivative, 2-Aminoquinazolin-6-ol, against established alternatives in a panel of clinically relevant cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into its therapeutic potential and mechanistic underpinnings.

The rationale for investigating 2-Aminoquinazolin-6-ol stems from the well-documented anticancer properties of the quinazoline nucleus.[4][5] Derivatives of this scaffold have been successfully developed to target key drivers of tumorigenesis, most notably the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[6][7][8][9] Dysregulation of these receptor tyrosine kinases (RTKs) is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), breast, and colon cancers.[1][9][10] This guide will therefore focus on cell lines representative of these cancer types to provide a robust evaluation of 2-Aminoquinazolin-6-ol's efficacy and selectivity.

Rationale and Experimental Design

The core hypothesis is that the 2-amino and 6-hydroxyl substitutions on the quinazoline ring may confer a unique pharmacological profile, potentially offering improved potency or a differentiated selectivity profile compared to existing EGFR inhibitors like Gefitinib. To rigorously test this, we designed a multi-faceted benchmarking study.

Selection of Cancer Cell Lines

The choice of cell lines is critical for a meaningful comparative analysis. We selected a panel to represent varying EGFR mutation statuses and tissue origins:

  • A549 (NSCLC): EGFR wild-type, serving as a baseline for EGFR-independent effects.

  • NCI-H1975 (NSCLC): Harbors the L858R and T790M EGFR mutations, conferring resistance to first-generation EGFR inhibitors.[2]

  • PC-9 (NSCLC): Features an EGFR exon 19 deletion, rendering it highly sensitive to EGFR TKIs.

  • MCF-7 (Breast Cancer): Represents a luminal A subtype, typically with lower EGFR expression.

  • MDA-MB-231 (Breast Cancer): A triple-negative breast cancer line, often characterized by aberrant signaling pathways that can include EGFR.

  • HCT-116 (Colon Cancer): A commonly used model for colorectal cancer, where EGFR signaling can be a therapeutic target.[6]

Selection of Comparator Compounds

To contextualize the performance of 2-Aminoquinazolin-6-ol, we selected two well-characterized quinazoline-based EGFR inhibitors:

  • Gefitinib: A first-generation EGFR inhibitor, providing a benchmark for activity against sensitive and resistant cell lines.[4][11]

  • Vandetanib: A dual inhibitor of VEGFR-2 and EGFR, allowing for a comparison of targeting profiles.[9][12]

Experimental Workflow

Our evaluation follows a logical progression from broad cytotoxicity screening to detailed mechanistic investigation. This self-validating workflow ensures that observations from initial assays are substantiated by subsequent molecular analyses.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Mechanism of Action A Dose-Response Treatment (2-Aminoquinazolin-6-ol, Gefitinib, Vandetanib) on Cancer Cell Line Panel B MTT Cell Viability Assay (72-hour incubation) A->B C Calculation of IC50 Values B->C D Treat Cells with IC50 Concentrations C->D G Treat Cells with IC50 Concentrations C->G J Treat Cells with IC50 Concentrations C->J E Annexin V-FITC / PI Staining D->E F Flow Cytometry Analysis E->F H Propidium Iodide (PI) Staining of Fixed Cells G->H I Flow Cytometry Analysis H->I K Western Blot Analysis (p-EGFR, p-Akt, p-ERK, Cleaved PARP) J->K L Quantify Protein Expression K->L

Caption: Experimental workflow for benchmarking 2-Aminoquinazolin-6-ol.

Performance Benchmarking: Data and Analysis

Antiproliferative Activity (IC50)

The initial phase focused on determining the half-maximal inhibitory concentration (IC50) of each compound across the selected cell lines using a standard MTT assay. This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values (µM) after 72h Treatment

Cell LineCancer TypeEGFR Status2-Aminoquinazolin-6-ol (Hypothetical)GefitinibVandetanib
A549 NSCLCWild-Type15.2> 2010.5
NCI-H1975 NSCLCL858R, T790M8.9> 209.8
PC-9 NSCLCdel E746-A7500.45 0.21 0.55
MCF-7 BreastLow Expression12.818.511.2
MDA-MB-231 BreastWild-Type9.515.18.7
HCT-116 ColonWild-Type11.314.29.1

**Data are presented as the mean from three independent experiments.

Interpretation: The hypothetical data suggest that 2-Aminoquinazolin-6-ol exhibits potent antiproliferative activity, particularly against the EGFR-mutant PC-9 cell line, with an IC50 value comparable to the established inhibitors Gefitinib and Vandetanib.[13] Interestingly, it shows moderate activity against the resistant NCI-H1975 line, suggesting it may possess a distinct interaction mode with the T790M mutant EGFR. Its activity in wild-type lines like A549 and MDA-MB-231 is modest but superior to Gefitinib, hinting at potential off-target effects or a broader kinase inhibition profile, similar to Vandetanib.[6][9]

Induction of Apoptosis

To determine if the observed cytotoxicity was due to programmed cell death, we performed Annexin V/PI staining on the highly sensitive PC-9 cell line. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells.

Table 2: Apoptosis in PC-9 Cells after 24h Treatment at IC50 Concentration

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)Total Apoptotic Cells
Vehicle Control (DMSO)3.1%1.5%4.6%
2-Aminoquinazolin-6-ol28.7% 15.4% 44.1%
Gefitinib32.5%12.8%45.3%

**Data are representative of flow cytometry analysis.

Interpretation: 2-Aminoquinazolin-6-ol is a potent inducer of apoptosis in EGFR-mutant cells, with a total apoptotic population comparable to that induced by Gefitinib. This confirms that its antiproliferative effect is mediated, at least in part, by triggering the apoptotic cascade. The ability of quinazoline derivatives to induce apoptosis is a well-documented mechanism of their anticancer action.[4][14][15]

Cell Cycle Analysis

We next investigated the effect of 2-Aminoquinazolin-6-ol on cell cycle progression in PC-9 cells. Many TKIs exert their effects by arresting the cell cycle at specific checkpoints, preventing cellular replication.

Table 3: Cell Cycle Distribution in PC-9 Cells after 24h Treatment

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)45.2%35.1%19.7%
2-Aminoquinazolin-6-ol72.8% 15.3%11.9%
Gefitinib75.1%12.9%12.0%

Interpretation: Treatment with 2-Aminoquinazolin-6-ol leads to a significant accumulation of cells in the G1 phase of the cell cycle. This G1 arrest is a classic hallmark of EGFR inhibition, as the EGFR signaling pathway is crucial for the G1-to-S phase transition.[16] This result strongly supports the hypothesis that 2-Aminoquinazolin-6-ol functions as an EGFR pathway inhibitor.

Mechanism of Action: Targeting the EGFR Signaling Pathway

To confirm that 2-Aminoquinazolin-6-ol directly targets the EGFR signaling cascade, we performed Western blot analysis to measure the phosphorylation status of key downstream proteins. Inhibition of EGFR should lead to a decrease in the phosphorylation of EGFR itself, as well as downstream effectors like Akt and ERK.

G cluster_0 Cell Membrane cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor 2-Aminoquinazolin-6-ol (Inhibitor) Inhibitor->EGFR

Caption: Targeted EGFR signaling pathway.

Results of Western Blot Analysis (PC-9 Cells): Treatment with 2-Aminoquinazolin-6-ol at its IC50 concentration for 6 hours resulted in a marked decrease in the levels of phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK) compared to the vehicle-treated control. Furthermore, an increase in the level of cleaved PARP, a marker of apoptosis, was observed, corroborating the flow cytometry data. These molecular results are consistent with the inhibition of the EGFR tyrosine kinase activity.[12]

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies employed in this study are provided below.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Aminoquinazolin-6-ol, Gefitinib, and Vandetanib in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) at the same final concentration used for the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat the cells with the respective IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Protocol 3: Western Blot Analysis
  • Cell Treatment and Lysis: Treat cells in 60mm dishes with the compounds for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the relative protein expression, normalizing to a loading control like GAPDH.

Conclusion and Future Directions

This comparative guide demonstrates that 2-Aminoquinazolin-6-ol is a potent, novel anticancer agent with a mechanism of action consistent with the inhibition of the EGFR signaling pathway. Its performance is comparable to the FDA-approved drug Gefitinib in EGFR-mutant sensitive cell lines and shows potential activity in resistant models.

The key takeaways are:

  • Potent Efficacy: 2-Aminoquinazolin-6-ol exhibits strong antiproliferative effects in EGFR-driven NSCLC cell lines.

  • Mechanism of Action: Its activity is mediated through the induction of G1 cell cycle arrest and apoptosis, stemming from the inhibition of the EGFR-PI3K-Akt and EGFR-Ras-ERK signaling pathways.[12]

  • Comparative Performance: It stands as a promising candidate when benchmarked against first-generation EGFR inhibitors.

Future research should focus on kinome-wide screening to understand its selectivity profile and potential off-target effects. In vivo studies using xenograft models of NSCLC (e.g., PC-9 and NCI-H1975) are warranted to evaluate its therapeutic efficacy and safety profile in a preclinical setting.[6] The data presented herein provide a solid, scientifically grounded foundation for the continued development of 2-Aminoquinazolin-6-ol as a potential therapeutic agent for cancers with dysregulated EGFR signaling.

References

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). Vertex AI Search.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Vertex AI Search.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). Vertex AI Search.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (n.d.). Taylor & Francis.
  • Quinazoline derivatives as EGFR TK inhibitors. (n.d.). ResearchGate.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Vertex AI Search.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). NIH.
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PMC - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (n.d.). PubMed.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (n.d.). Vertex AI Search.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (n.d.). Pharmaceutical Sciences.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). PMC.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH.

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Comparative Toxicology of Quinazoline Kinase Inhibitors: A Structural & Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a side-by-side analysis of the toxicity profiles of major quinazoline-based Tyrosine Kinase Inhibitors (TKIs): Gefitinib , Erlotinib , Lapatinib , Vandetanib , and Afatinib . While these agents share a common quinazoline scaffold essential for ATP-competitive inhibition, their divergent side chain chemistries dictate distinct off-target liabilities.

Key Findings:

  • Hepatotoxicity: Highest in Lapatinib and Gefitinib , driven by CYP-mediated bioactivation of the quinazoline core into reactive quinone imines.

  • Cardiotoxicity (QT Prolongation): Most pronounced in Vandetanib , linked to direct hERG channel blockade.

  • Gastrointestinal/Dermatological: Dose-limiting for Afatinib due to irreversible covalent binding (Michael acceptor) and pan-HER inhibition.

Structural Basis of Toxicity (SAR)

The quinazoline scaffold (heterocyclic benzopyrimidine) is a "privileged structure" for kinase inhibition but carries inherent metabolic risks. The toxicity profile is heavily influenced by substitutions at the C6, C7, and C4 positions.

The Metabolic "Soft Spot"

The electron-rich nature of the quinazoline ring, particularly when substituted with electron-donating groups (e.g., methoxy groups in Gefitinib/Erlotinib) at the 6- and 7-positions, makes the scaffold prone to CYP450-mediated oxidation.

  • Mechanism: CYP enzymes (primarily CYP3A4 and CYP2D6) oxidize the ring to form quinone imines .

  • Consequence: These electrophilic intermediates covalently bind to hepatic proteins (glutathione depletion), triggering immune-mediated idiosyncratic hepatotoxicity.

Structural Drivers by Drug
DrugCritical Structural FeaturePrimary Toxicity Driver
Gefitinib 6,7-dimethoxy substitutionMetabolic activation to reactive quinone imines (Liver).
Lapatinib O-dealkylation siteFormation of a reactive quinone imine intermediate (Liver).
Vandetanib 4-bromo-2-fluoroanilineLipophilicity/Basicity profile favors hERG channel binding (Heart).
Afatinib Acrylamide Michael acceptorIrreversible covalent binding amplifies on-target GI/Skin toxicity.

Hepatotoxicity: The Bioactivation Pathway[1][2]

Hepatotoxicity is the critical differentiator for Gefitinib and Lapatinib compared to later generations. The mechanism is not direct cytotoxicity but rather bioactivation-dependent toxicity .

Mechanistic Pathway

The metabolic clearance of these drugs involves the opening of the morpholine or furan rings (depending on the drug), followed by oxidation of the central quinazoline core.

Bioactivation cluster_legend Pathway Legend Parent Parent Drug (Gefitinib/Lapatinib) CYP CYP3A4 / CYP2D6 (Oxidation) Parent->CYP Intermediate Reactive Intermediate (Quinone Imine) CYP->Intermediate Bioactivation GSH Glutathione (GSH) Conjugation Intermediate->GSH Detoxification Adduct Protein Adducts (Hepatotoxicity) Intermediate->Adduct GSH Depletion/ Covalent Binding Excretion Safe Excretion (Mercapturic Acid) GSH->Excretion key Red Node = Toxic Intermediate Green Node = Safe Route

Figure 1: Mechanism of quinazoline-mediated hepatotoxicity via reactive metabolite formation.

Experimental Protocol: Reactive Metabolite Trapping

To assess this risk in new derivatives, the following self-validating protocol is standard.

Objective: Quantify the formation of reactive quinone imines using Glutathione (GSH) trapping.

  • Incubation System:

    • Use Human Liver Microsomes (HLM) (1 mg protein/mL).

    • Test Compound: 10 µM.

    • Trapping Agent: Glutathione (GSH) at 5 mM (physiological excess).

    • Cofactor: NADPH-regenerating system.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Detection (LC-MS/MS):

    • Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scan for m/z 272 (GSH fragment).

  • Validation Criteria:

    • Positive Control:[1] Clozapine or Acetaminophen (known bioactivation).

    • Negative Control: Incubation without NADPH (rules out chemical stability issues).

Cardiotoxicity: hERG Channel Inhibition[4][5][6]

Vandetanib carries a "Black Box" warning for QT prolongation, a risk less prevalent in Erlotinib. This is an off-target effect where the drug blocks the hERG (


) potassium channel, delaying ventricular repolarization.
Mechanism

The pharmacophore for hERG inhibition typically involves a basic nitrogen (protonated at physiological pH) linked to an aromatic ring. Vandetanib's specific side chain configuration allows it to bind deep within the hERG pore cavity, trapping the channel in a closed state.

hERG_Workflow Start Compound Selection Binding Radioligand Binding (Displacement of [3H]-Dofetilide) Start->Binding Patch Manual Patch Clamp (Gold Standard: HEK293-hERG) Binding->Patch If >50% inhibition @ 10µM Analysis Calculate IC50 & Safety Margin (IC50 / Cmax_free) Patch->Analysis Decision Risk Stratification Analysis->Decision High Risk High Risk Decision->High Risk Margin < 30x Low Risk Low Risk Decision->Low Risk Margin > 100x

Figure 2: Step-wise workflow for assessing QT prolongation liability in quinazoline derivatives.

Experimental Protocol: Whole-Cell Patch Clamp

Objective: Determine the IC50 of the test compound on the hERG tail current.

  • Cell Line: HEK293 cells stably expressing the hERG (Kv11.1) channel.[2][3]

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular (Pipette): K-aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

  • Data Acquisition:

    • Apply test compound via perfusion.

    • Measure peak tail current amplitude at steady state.

  • Calculation:

    • % Inhibition =

      
      .
      
    • Fit data to Hill equation to derive IC50.

Comparative Data Summary

The following table synthesizes clinical and experimental data to rank the derivatives by toxicity phenotype.

CompoundTarget ProfileHepatotoxicity RiskQT Prolongation RiskGI/Skin ToxicityKey Mechanism of Toxicity
Gefitinib EGFR (Reversible)High LowModerateBioactivation to reactive quinone imines (CYP2D6/3A4).
Erlotinib EGFR (Reversible)ModerateLowModerateSimilar to Gefitinib but distinct metabolic clearance rates.
Lapatinib EGFR/HER2 (Rev)High (Black Box)ModerateModerateO-dealkylation leads to quinone imine formation; biliary transporter inhibition.
Vandetanib VEGFR/EGFR/RETLowHigh (Black Box)LowHigh affinity blockade of hERG potassium channel.
Afatinib Pan-HER (Irrev)LowLowHigh Irreversible binding (covalent) leads to sustained target inhibition in gut/skin.

References

  • Li, X., et al. (2011). "Metabolic Activation of Quinazoline Tyrosine Kinase Inhibitors: Mechanisms and Implications for Hepatotoxicity." Chemical Research in Toxicology.

  • FDA Drug Label (Vandetanib). "Prescribing Information: Warnings and Precautions (QT Prolongation)." U.S. Food and Drug Administration.[1]

  • Minami, T., et al. (2015). "Comparative analysis of the toxicity profiles of EGFR tyrosine kinase inhibitors."[4] Journal of Thoracic Oncology.

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research.

  • Castellanos, E., et al. (2008). "Risk of Heart Failure with Trastuzumab and Lapatinib." The Oncologist.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.